Mal-amido-PEG4-acid
描述
Structure
2D Structure
属性
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVEYLYYHOZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263045-16-4 | |
| Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mal-amido-PEG4-acid: A Heterobifunctional Linker for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mal-amido-PEG4-acid is a versatile, heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visualizations of its reaction mechanisms and experimental workflows.
Core Properties of this compound
This compound possesses three key chemical features: a maleimide group, a terminal carboxylic acid, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for the sequential and specific conjugation of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The carboxylic acid group can be activated to react with primary amine groups, present on lysine residues or the N-terminus of proteins, forming a stable amide bond.[1] The PEG4 spacer imparts increased hydrophilicity to the conjugate, which can enhance solubility, reduce aggregation, and minimize non-specific interactions.[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₈N₂O₉ | [1] |
| Molecular Weight | 416.43 g/mol | [1][3] |
| CAS Number | 1263045-16-4 | [1] |
| Appearance | Colorless viscous oil or amber solid | [4] |
| Purity | >96% | [3] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [5] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |
| IUPAC Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid | [1] |
Reaction Mechanism
The dual reactivity of this compound enables a controlled, two-step conjugation process. The differential reactivity of the maleimide and carboxylic acid groups allows for specific targeting of different functional groups on biomolecules.
Experimental Protocols
The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[7]
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[1][2]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8]
-
Remove excess TCEP using a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent, such as free cysteine, to a final concentration of 1-10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.[1]
-
Protocol 2: Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
This protocol outlines the conjugation of the carboxylic acid group of the Molecule 1-Linker Conjugate to an amine-containing molecule.
Materials:
-
Molecule 1-Linker Conjugate with a terminal carboxylic acid
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Purification system: SEC or dialysis cassettes
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the Molecule 1-Linker Conjugate in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS/Sulfo-NHS to the conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Molecule 1-Linker Conjugate to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution and incubate for 15 minutes to hydrolyze any unreacted NHS esters.[9]
-
-
Purification:
-
Purify the final bioconjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound, showcasing the sequential nature of the conjugation process.
Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.[10]
-
Protein Labeling: It can be used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for diagnostic and research purposes.[10]
-
Surface Functionalization: this compound can be used to immobilize proteins or other biomolecules onto surfaces for the development of biosensors and microarrays.[6]
-
PEGylation: The PEG4 spacer contributes to the overall PEGylation of the resulting conjugate, which can improve its pharmacokinetic and pharmacodynamic properties.[11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]
- 11. youtube.com [youtube.com]
An In-Depth Technical Guide to Mal-amido-PEG4-acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-amido-PEG4-acid. It details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).
Chemical Structure and Properties
This compound is a versatile crosslinker that features a maleimide group at one end and a carboxylic acid at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer. The maleimide group allows for the specific and stable covalent attachment to thiol (-SH) groups, commonly found in cysteine residues of proteins.[1][2][3][4][5][6][7] The terminal carboxylic acid can be activated to react with primary amine groups (-NH2) on proteins or other molecules, forming a stable amide bond.[1][2][3][4][6][7][8] The PEG4 spacer, consisting of four ethylene glycol units, enhances the solubility of the molecule in aqueous solutions and reduces the potential for aggregation and immunogenicity of the resulting conjugate.[1][2][6][8]
Key Identifiers and Synonyms:
-
IUPAC Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid[4]
-
Synonyms: 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid, Maleimide-NH-PEG4-CH2CH2COOH, Maleimide-PEG4-propionic acid, Mal-NH-PEG4-COOH[1][4][6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₂₈N₂O₉ | [1][2][4][6] |
| Molecular Weight | 416.42 g/mol | [1][2][4] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |
| Appearance | Colorless to light amber viscous oil or solid | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][4] |
| Predicted Boiling Point | 659.1 ± 55.0 °C | [1] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.28 ± 0.10 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of an amine-terminated PEG4-acid with an N-hydroxysuccinimide (NHS) ester of a maleimido-containing carboxylic acid, such as N-succinimidyl-3-maleimidopropionate. This reaction forms a stable amide bond between the amine of the PEG linker and the activated carboxyl group of the maleimide reagent.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound based on standard NHS ester-amine coupling chemistry.
Materials:
-
Amino-PEG4-Acid (1.0 equivalent)
-
N-Succinimidyl-3-maleimidopropionate (SMCC) (1.0-1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-Acid in anhydrous DMF.
-
Reaction Initiation: To the stirred solution, add TEA or DIPEA, followed by the portion-wise addition of N-Succinimidyl-3-maleimidopropionate.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3 to 24 hours.[9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials.[2][9]
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the pure this compound.[2]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Bioconjugation
This compound is a key reagent in the field of bioconjugation, primarily used to link molecules to proteins, peptides, or other biomolecules.[1][5][6] Its heterobifunctional nature allows for a two-step, controlled conjugation process.
A prominent application is in the construction of Antibody-Drug Conjugates (ADCs) . In this context, the carboxylic acid end of the linker is first coupled to an amine-containing cytotoxic drug. The resulting maleimide-functionalized drug is then reacted with the thiol groups of a monoclonal antibody, which are often generated by the selective reduction of interchain disulfide bonds. This strategy allows for the site-specific attachment of the drug to the antibody.
Experimental Workflow: Antibody-Drug Conjugation
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and workflows serve as a starting point for the practical application of this versatile linker in bioconjugation strategies.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]
- 6. Cas 1263045-16-4,this compound | lookchem [lookchem.com]
- 7. peptide.com [peptide.com]
- 8. This compound, 1263045-16-4 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Thiol-Maleimide Reaction: Mechanism and Application in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
The Core Chemistry: A Michael Addition Reaction
The fundamental mechanism of the thiol-maleimide reaction is a Michael addition. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the carbonyl groups, which makes the reaction efficient even without a catalyst, particularly in polar solvents like water, DMSO, or DMF.[3]
This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the site-specific modification of cysteine residues in proteins and peptides.[1][3]
Key Parameters Influencing the Reaction
The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.
pH
The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4][5] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues).[5][6]
Temperature
The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[4][6] Lower temperatures can be beneficial for sensitive proteins, though this will necessitate a longer reaction time.[6]
Stoichiometry
The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[6] A common starting point for protein labeling is a 10-20 fold molar excess of the maleimide reagent.[6] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[6]
Buffer Composition
The choice of buffer is important for maintaining the desired pH and avoiding interference with the reaction. Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used.[2][3] It is crucial to use buffers that do not contain free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target thiol.
Quantitative Data Summary
The following tables summarize key quantitative data related to the maleimide-thiol reaction and its associated side reactions, providing a basis for experimental design and optimization.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis. | [4][5] |
| Temperature | 4°C to 25°C | Lower temperatures require longer reaction times but can be better for sensitive proteins. | [4][6] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Should be optimized for each specific conjugation pair. | [6] |
| Side Reaction | Conditions Favoring the Reaction | Key Quantitative Data | Reference(s) |
| Maleimide Hydrolysis | pH > 7.5 | Hydrolysis of N-phenyl maleimides is ~5.5 times faster than N-alkyl maleimides at physiological pH. The half-life of N-phenyl maleimide hydrolysis is approximately 55 minutes. | [5][7] |
| Retro-Michael Reaction (Thiol Exchange) | Presence of other thiols (e.g., glutathione in vivo) | Half-lives of conversion for N-substituted succinimide thioethers in the presence of glutathione range from 3.1 to 258 hours, depending on the substituents. | [8] |
| Thiazine Rearrangement | N-terminal cysteine, pH ≥ 7.0 | At pH 7.3, thiazine conversion rates for various tripeptide-maleimide adducts ranged from 3.4% to 8.7% per hour. At pH 8.4, these rates increased to 6.6% to 17.6% per hour. | [9] |
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially leading to a heterogeneous product mixture or a loss of reactivity.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[5][10] This reaction is more prevalent at pH values above 7.5.[5] To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared solutions of the maleimide-containing reagent.[10]
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed in the thiosuccinimide adduct can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][10] This is particularly relevant in vivo, where high concentrations of thiols like glutathione can lead to "payload migration" from an antibody-drug conjugate to other proteins.[5] The stability of the thiosuccinimide ring can be increased by hydrolysis to the corresponding succinamic acid thioether, which is resistant to the retro-Michael reaction.[5]
Thiazine Rearrangement
A significant side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine.[11] The free N-terminal amino group can attack the succinimide ring of the initial adduct, leading to an intramolecular rearrangement to form a stable six-membered thiazine ring.[9][11] The rate of this rearrangement is highly dependent on the pH, increasing at more basic pH values.[9][11] To avoid this, conjugation to an N-terminal cysteine can be performed at a more acidic pH (e.g., below 6.5), or alternative conjugation strategies can be employed.[12][13]
Mandatory Visualizations
Caption: The core thiol-maleimide reaction and competing side reactions.
Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Conceptual signaling pathway for ADC-mediated cancer cell killing.
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide Dye
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.[3]
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[2][3]
-
Maleimide-functionalized dye (10 mM stock solution in anhydrous DMSO or DMF)[3]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[3]
-
Purification column (e.g., desalting column)[3]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If necessary to increase the number of available thiols, add a 10-fold molar excess of TCEP to the protein solution. Incubate for approximately 30 minutes at room temperature.[3] It is advisable to perform this and subsequent steps in an oxygen-free environment to prevent re-oxidation of thiols.[14]
-
Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[3]
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[3]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and byproducts using a desalting column or another suitable chromatography method.[3]
Protocol for Antibody-Drug Conjugate (ADC) Formation
This protocol outlines a general procedure for the synthesis of an ADC using a maleimide-functionalized drug linker.[15]
Materials:
-
Antibody (e.g., 10 mg/mL)
-
Reduction Buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Reducing Agent (e.g., 100 mM DTT in water)
-
Conjugation Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)
-
Maleimide-drug linker (stock solution in DMSO)
-
Quenching Solution (e.g., 100 mM N-acetylcysteine in PBS)
-
Purification resin (e.g., Sephadex G-25)
Procedure:
-
Reduction of Antibody: To the antibody solution, add the reduction buffer followed by the DTT solution. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[15]
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column (e.g., Sephadex G-25).[15]
-
Thiol Quantification (Optional but Recommended): Determine the concentration of free thiols using Ellman's assay to calculate the number of available conjugation sites.[15]
-
Conjugation: Adjust the reduced antibody concentration with conjugation buffer and chill on ice. Prepare the maleimide-drug linker solution in a compatible solvent (e.g., acetonitrile/DMSO) and chill on ice. Add the drug-linker solution to the cold-reduced antibody solution with rapid mixing. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.[15]
-
Incubation: Allow the conjugation reaction to proceed on ice for 1 hour.[15]
-
Quenching: Add a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) over the maleimide to react with any unreacted maleimide-drug linker.[15]
-
Purification and Characterization: Purify the ADC from unreacted drug-linker and other small molecules. Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes.
Protocol for Quantification of Free Thiols using Ellman's Assay
Ellman's reagent (DTNB) is used to quantify the number of free sulfhydryl groups in a sample, which is useful for determining the efficiency of a reduction reaction prior to conjugation.[4]
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Thiol standard (e.g., cysteine)
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]
-
Prepare Standards: Prepare a series of known concentrations of the thiol standard in the Reaction Buffer.[4]
-
Sample Preparation: Dilute the protein sample to be tested in the Reaction Buffer.[4]
-
Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.[4]
-
Incubation: Incubate the reactions for 15 minutes at room temperature.[4]
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.[4]
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the samples.[4]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is essential for the successful design and implementation of conjugation strategies. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can harness the full potential of maleimide-thiol chemistry to create innovative and effective bioconjugates for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the selection of a chemical linker to connect a biomolecule to another molecule, such as a drug or a dye, is a critical determinant of the final conjugate's success. Among the plethora of available options, the discrete polyethylene glycol (PEG) spacer, particularly the PEG4 unit consisting of four ethylene glycol repeats, has emerged as a cornerstone technology. This guide provides a comprehensive technical overview of the role of the PEG4 spacer in bioconjugation, detailing its impact on the physicochemical and biological properties of conjugates, complete with experimental protocols and visual workflows.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]
-
Enhanced Hydrophilicity and Solubility : A significant challenge in bioconjugation is the often hydrophobic nature of payloads, such as cytotoxic drugs, which can lead to aggregation and diminished efficacy.[2] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[2]
-
Reduced Immunogenicity and Enhanced Stability : The PEG component can form a protective hydration layer around the bioconjugate.[2] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response.[2][3] This hydration shell can also protect the conjugate from enzymatic degradation, thus enhancing its stability in biological fluids.[2]
-
Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[2] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[2][4]
-
Optimal Spacing and Reduced Steric Hindrance : The well-defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[2] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2] It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[2]
Quantitative Impact of PEG Spacers
The length of the PEG spacer is a critical parameter that must be empirically optimized for each specific application. While PEG4 often provides a favorable balance of properties, the ideal length is context-dependent.[2] The following tables summarize quantitative data on the impact of PEG spacers on various properties of bioconjugates.
Table 1: Impact of PEG Spacer Length on Binding Affinity (IC50) and Hydrophilicity
| Bioconjugate | PEG Spacer Length | Parameter | Value | Reference |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG2 | IC50 | 3.1 ± 0.2 nM | [5] |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG3 | IC50 | 3.9 ± 0.3 nM | [5] |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG4 | IC50 | 5.4 ± 0.4 nM | [5] |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG6 | IC50 | 5.8 ± 0.3 nM | [5] |
| natGa-NOTA-RM26 (Bombesin analog) | PEG6 | logD | -2.50 ± 0.09 | [2] |
| Anti-FGFR1 Peptibody-vcMMAE | PEG4 | Kd | 110 nM | [2] |
Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Bioconjugate | PEG Spacer Length | Observation | Reference |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher DAR achieved compared to PEG8. | [2] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [2] |
Table 3: Influence of PEG Linker Length on Physicochemical Properties of PROTACs
| Linker | cLogP | TPSA | HBD | HBA |
| PEG4 | 919.0 | 2.8 | 193 | 4 |
Data compiled from publicly available research for SMARCA2-Targeting PROTACs.[6]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the mechanism of action is crucial for understanding the role of PEG4 spacers in bioconjugation. The following diagrams, created using Graphviz (DOT language), illustrate key workflows and pathways.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using a PEG4 spacer.
Caption: Mechanism of PROTAC-mediated protein degradation facilitated by a PEG4 linker.
Detailed Experimental Protocols
The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The two most common chemistries target primary amines (lysine residues) and sulfhydryl groups (cysteine residues).
Protocol 1: Conjugation of an Amine-Reactive PEG4 Linker (NHS-Ester) to a Protein
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester functionalized PEG4 linker to the primary amines (e.g., lysine residues) of a protein, such as an antibody.
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug).
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).[7][]
Procedure:
-
Preparation of Reagents:
-
Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[9]
-
Immediately before use, prepare a 10 mM stock solution of the NHS-PEG4-Linker in anhydrous DMSO or DMF.[10] The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[9]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 20-50 mM to react with any unreacted NHS-PEG4-Linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-PEG4 conjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis.[]
-
-
Characterization:
Protocol 2: Conjugation of a Maleimide-Activated PEG4 Linker to a Protein's Cysteine Residues
This protocol outlines the conjugation of a maleimide-functionalized PEG4 linker to the sulfhydryl groups of cysteine residues on a protein. This may require prior reduction of existing disulfide bonds.
Materials:
-
Antibody (or protein) with available free sulfhydryl groups.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-PEG4-Linker.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: Degassed, thiol-free buffer such as PBS with 1 mM EDTA, pH 6.5-7.5.[12]
-
Quenching Reagent: Free cysteine or N-acetylcysteine.
-
Purification system (SEC or dialysis).[13]
Procedure:
-
Antibody Reduction (if necessary):
-
If targeting cysteines involved in disulfide bonds, reduction is necessary.
-
Incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide linker.
-
-
Preparation of Maleimide-PEG4-Linker Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted materials.[13]
-
-
Characterization:
Conclusion
The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. The rational selection of linker chemistry and careful optimization of reaction conditions are paramount to achieving bioconjugates with the desired properties and therapeutic efficacy.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. enovatia.com [enovatia.com]
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of Mal-amido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Mal-amido-PEG4-acid is a heterobifunctional linker that has become a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine-reactive carboxylic acid, offers versatility in connecting molecules of interest. However, the successful application of this linker is critically dependent on its behavior in aqueous buffers, specifically its solubility and stability. This guide provides an in-depth analysis of these properties, summarizing available data, and offering detailed protocols for their experimental determination.
Solubility Profile
Given the absence of specific quantitative solubility data for this compound, it is recommended that researchers determine this empirically for their specific application and buffer systems. The following sections provide detailed protocols for both kinetic and thermodynamic solubility assays.
Quantitative Solubility Data
While specific data for this compound is not available, the following table summarizes solubility information for related compounds to provide a general understanding.
| Compound/System | Solvent/Buffer | Temperature (°C) | Solubility | Citation |
| A Mal-(PEG)n-NHS Ester | Water and aqueous buffers | Not Specified | ~10 mM (solubility decreases with increasing salt concentration) | [2] |
| Emtricitabine | Pure Water | 25 | 7.95 x 10⁻³ (mole fraction) | [3] |
| Emtricitabine | Pure PEG-400 | 45 | 1.45 x 10⁻¹ (mole fraction) | [3] |
| Ferulic Acid | Pure Water | 25 | 4.90 x 10⁻⁵ (mole fraction) | [4] |
| Ferulic Acid | Pure PEG-400 | 45 | 1.94 x 10⁻¹ (mole fraction) | [4] |
| Pterostilbene | Pure Water | 45 | 2.95 x 10⁻⁵ (mole fraction) | [5] |
| Pterostilbene | Pure PEG-400 | 45 | 3.73 x 10⁻¹ (mole fraction) | [5] |
Stability in Aqueous Buffers
The stability of this compound in aqueous buffers is primarily governed by the reactivity of the maleimide group. The maleimide ring is susceptible to hydrolysis, which leads to a ring-opened, non-reactive maleamic acid derivative. This hydrolysis is a critical consideration as it renders the linker incapable of reacting with thiol groups. The rate of this hydrolysis is significantly influenced by pH and temperature.
Furthermore, after conjugation to a thiol-containing molecule, the resulting succinimide thioether linkage can undergo two competing reactions: a retro-Michael reaction, which leads to deconjugation, and hydrolysis of the succinimide ring to a more stable ring-opened structure that is resistant to the retro-Michael reaction.
Stability of the Unconjugated Maleimide Group
The maleimide group is more stable at acidic to neutral pH and its hydrolysis rate increases with increasing pH.
Quantitative Stability Data
The following table summarizes kinetic data for the hydrolysis of maleimide and the stability of maleimide-thiol conjugates from the literature. This data, while not specific to this compound, provides valuable insights into the expected stability.
| Compound/Conjugate | Condition | Parameter | Value | Citation |
| 8armPEG10k-maleimide | pH 7.4, 37°C | Rate Constant (k) | 6.55 x 10⁻⁵ s⁻¹ | [6] |
| 8armPEG10k-maleimide | pH 9.0, 37°C | Rate Constant (k) | Significantly faster than at pH 7.4 | [6] |
| N-phenyl maleimide (unconjugated) | Physiological pH | Half-life (t½) | ~55 minutes | [7] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | Half-life (t½) | 27 hours | [7] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | Half-life (t½) | 1.5 hours | [7] |
| ADC with PEG maleimide linker | PBS, pH 7.4, 37°C | % Hydrolysis | 30% after 16 hours | [7] |
| ADC with PEG maleimide linker | Borate buffered saline, pH 9.2, 37°C | Time to complete hydrolysis | 14 hours | [7] |
Stability of the Maleimide-Thiol Conjugate
Once this compound has reacted with a thiol group to form a succinimide thioether linkage, the stability of this new bond becomes paramount. The conjugate is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in a physiological environment, which can lead to premature cleavage of the conjugated molecule. However, the succinimide ring can also undergo hydrolysis to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.
Experimental Protocols
To address the lack of specific data for this compound, the following detailed protocols are provided for the experimental determination of its solubility and stability.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method determines the saturation solubility of a compound in a specific buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or the aqueous buffer if highly soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Prepare samples in duplicate or triplicate.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or vial roller at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample by HPLC-UV.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Protocol for Determining Kinetic Solubility
This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity/light scattering
-
(Optional for direct UV method) Filtration plate and vacuum manifold
-
(Optional for direct UV method) UV-Vis spectrophotometer plate reader
Procedure (Nephelometric Method):
-
Plate Setup:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of this compound into the wells of a microtiter plate. Include wells with DMSO only as a blank.
-
-
Buffer Addition:
-
Rapidly add the aqueous buffer to each well to achieve the desired final concentration (e.g., 198 µL for a 1:100 dilution and a final concentration of 100 µM).
-
-
Incubation and Measurement:
-
Immediately place the plate on a plate shaker for a short period (e.g., 5-10 minutes) to ensure mixing.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the light scattering or turbidity in each well using a nephelometer. An increase in signal compared to the blank indicates precipitation.
-
The kinetic solubility is reported as the highest concentration that does not show significant precipitation.
-
Protocol for Determining the Stability (Hydrolysis Rate) of Unconjugated this compound
This protocol uses HPLC-UV to monitor the degradation of the maleimide group over time.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4), pre-warmed to the desired temperature
-
Thermostated incubator or water bath
-
HPLC system with a UV detector
-
Small vials
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration.
-
-
Initiation of the Stability Study:
-
Add a small volume of the stock solution to a pre-warmed aqueous buffer in a vial to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Vortex briefly to mix and immediately take the first sample (t=0).
-
-
Incubation and Sampling:
-
Place the vial in the incubator or water bath at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile or by freezing) to prevent further degradation before analysis.
-
-
Analysis:
-
Analyze each time point sample by HPLC-UV. The maleimide group has a characteristic UV absorbance around 300 nm, which will decrease as it hydrolyzes.
-
Monitor the decrease in the peak area of the intact this compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the intact compound versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) of the maleimide group using the equation: t½ = 0.693 / k.
-
Conclusion
This compound is a valuable linker for bioconjugation, with its solubility and stability being key parameters for its successful implementation. While its PEG spacer confers aqueous solubility, the maleimide group's susceptibility to hydrolysis, particularly at neutral to alkaline pH, necessitates careful consideration of buffer conditions and storage. The stability of the resulting maleimide-thiol conjugate is a dynamic interplay between a desirable ring-opening hydrolysis that stabilizes the linkage and an undesirable retro-Michael reaction that leads to deconjugation. This guide provides a framework for understanding these properties, offering data from related compounds and detailed protocols to empower researchers to empirically determine the solubility and stability of this compound in their specific experimental settings. Such characterization is essential for the development of robust and reliable bioconjugates for therapeutic and research applications.
References
- 1. Cas 1263045-16-4,this compound | lookchem [lookchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic solubility and solvation behavior of ferulic acid in different (PEG-400 + water) binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Deep Dive into Heterobifunctional Crosslinkers for Advanced Protein Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent linkage of two different biomolecules with high precision and control. Unlike their homobifunctional counterparts, these reagents possess two distinct reactive groups, allowing for sequential and specific conjugation strategies. This guide provides a comprehensive overview of heterobifunctional crosslinkers, their chemistries, applications, and detailed experimental protocols to empower researchers in their protein studies.
Core Concepts: The Power of Two Different Ends
Heterobifunctional crosslinkers are engineered with two different reactive moieties, each targeting a distinct functional group on a protein or other biomolecule.[1][2] This inherent asymmetry is their key advantage, enabling controlled, multi-step conjugation processes that significantly minimize the undesirable self-conjugation and polymerization often seen with homobifunctional reagents.[1][2][3] The general workflow involves the reaction of one end of the crosslinker with the first protein, followed by purification to remove excess crosslinker, and then the introduction of the second protein to react with the other end.[4]
These reagents are broadly classified based on the nature of their reactive ends, which can target primary amines (e.g., N-hydroxysuccinimide esters), sulfhydryls (e.g., maleimides), carbonyls, or be activated by light (photoreactive groups).[1][5]
Key Chemistries of Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most common class of heterobifunctional crosslinkers.[1] One end features an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.[4][6] The other end contains a sulfhydryl-reactive group, such as a maleimide, which specifically targets cysteine residues to form a stable thioether bond.[4][7]
-
NHS Ester Reaction: This reaction is optimal at a pH range of 7.2-8.5.[4][8] It's important to use amine-free buffers like PBS or HEPES, as Tris and other amine-containing buffers will compete for the reaction.[9]
-
Maleimide Reaction: The specific reaction with sulfhydryls occurs optimally at a pH of 6.5-7.5.[4][7] Above pH 7.5, reactivity towards amines increases, and the maleimide group is more susceptible to hydrolysis.[4]
Amine-Reactive and Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine.[1][10] The amine-reactive end allows for the specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into C-H bonds of nearby molecules.[1][11] This makes them invaluable for photoaffinity labeling to identify unknown binding partners.[1]
Sulfhydryl-Reactive and Photoreactive Crosslinkers
Similar to the above, these reagents have a sulfhydryl-reactive group and a photoreactive group.[1] They allow for specific attachment to a cysteine residue, followed by light-activated, non-selective crosslinking to an interacting molecule.[1]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
This class of crosslinkers contains a carbonyl-reactive group (like a hydrazide) and a sulfhydryl-reactive group.[1] Carbonyl groups can be naturally present or can be generated on glycoproteins through oxidation. These are useful for conjugating glycoproteins to proteins containing cysteine residues.[1]
Quantitative Data Summary
The choice of a heterobifunctional crosslinker is dictated by the specific application, requiring consideration of its reactive groups, spacer arm length, cleavability, and solubility. The spacer arm, the chemical chain connecting the two reactive ends, is a critical parameter as it defines the distance between the conjugated molecules.[12][13]
Below are tables summarizing the properties of common heterobifunctional crosslinkers.
Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| SMCC | 8.3 | No | Yes | No |
| Sulfo-SMCC | 8.3 | Yes | No | No |
| GMBS | 7.4 | No | Yes | No |
| Sulfo-GMBS | 7.4 | Yes | No | No |
| EMCS | 9.4 | No | Yes | No |
| Sulfo-EMCS | 9.4 | Yes | No | No |
| BMPS | 6.9 | No | Yes | No |
| SIA | 6.2 | No | Yes | No |
| SIAB | 10.6 | No | Yes | No |
| Sulfo-SIAB | 10.6 | Yes | No | No |
| SM(PEG)n Series | Variable | Yes | No | No |
Data compiled from various sources, including product datasheets.[14][15]
Photoreactive Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) |
| NHS-ASA | NHS Ester (Amine) | Aryl Azide | 10.8 |
| Sulfo-NHS-ASA | Sulfo-NHS Ester (Amine) | Aryl Azide | 10.8 |
| SDA | NHS Ester (Amine) | Diazirine | 3.9 |
| Sulfo-SDA | Sulfo-NHS Ester (Amine) | Diazirine | 3.9 |
| ASIB | Iodoacetamide (Sulfhydryl) | Aryl Azide | 12.0 |
Data compiled from various sources, including product datasheets.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers.
Protocol 1: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC
This protocol details the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls).
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)
-
Enzyme with free sulfhydryls in a compatible buffer (e.g., PBS, pH 6.5-7.5)
-
Sulfo-SMCC crosslinker
-
Anhydrous DMSO
-
Desalting columns
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
Methodology:
-
Antibody Preparation:
-
Dissolve the antibody in the amine-reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Crosslinker Activation of Antibody:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with a sulfhydryl-reaction buffer (e.g., PBS, pH 6.5-7.5). This results in the maleimide-activated antibody.
-
-
Enzyme Preparation:
-
Dissolve the sulfhydryl-containing enzyme in the sulfhydryl-reaction buffer. If the enzyme has disulfide bonds, they must be reduced prior to this step.
-
-
Conjugation:
-
Immediately mix the maleimide-activated antibody with the sulfhydryl-containing enzyme. A 1:1 molar ratio is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.[8]
-
-
Purification:
-
Purify the final antibody-enzyme conjugate using size-exclusion chromatography (SEC) or another suitable purification method.
-
Protocol 2: Immobilization of a Protein onto a Surface
This protocol outlines the steps for covalently attaching a protein to an amine-functionalized surface.
Materials:
-
Amine-functionalized surface (e.g., glass slide, microplate)
-
NHS-ester/maleimide crosslinker (e.g., SMCC or Sulfo-SMCC)
-
Sulfhydryl-containing protein
-
Appropriate buffers (amine-reaction buffer, sulfhydryl-reaction buffer, washing buffer)
Methodology:
-
Surface Preparation:
-
Ensure the surface is clean and properly functionalized with primary amines.
-
-
Crosslinker Activation of the Surface:
-
Prepare a solution of the crosslinker (e.g., SMCC in DMSO or Sulfo-SMCC in an aqueous buffer).
-
Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature.[4]
-
-
Washing:
-
Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.[4]
-
-
Protein Immobilization:
-
Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.
-
Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Washing and Blocking:
-
Wash the surface to remove any non-covalently bound protein.
-
Block any remaining reactive sites on the surface using a suitable blocking agent (e.g., BSA, cysteine).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Experimental Workflow for Two-Step Crosslinking
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. covachem.com [covachem.com]
- 15. Heterobifunctional Cross-Linkers [gbiosciences.com]
Basic principles of using maleimide linkers in research
An In-depth Technical Guide to the Core Principles of Using Maleimide Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleimide-based linkers are indispensable tools in modern bioconjugation, enabling the precise and stable covalent attachment of molecules to proteins, peptides, and other biomolecules.[][2] Their utility stems from the highly selective and efficient reaction between a maleimide and a thiol group, typically from a cysteine residue, to form a stable thioether bond.[3] This reaction proceeds under mild physiological conditions, making it ideal for modifying sensitive biological molecules.[] This technical guide provides a comprehensive overview of the fundamental principles of maleimide chemistry, detailed experimental protocols, and a discussion of critical parameters such as stability and potential side reactions. It is intended to serve as a valuable resource for researchers in drug development, diagnostics, and fundamental life sciences.
Core Principles of Maleimide-Thiol Chemistry
The cornerstone of maleimide linker technology is the Michael addition reaction between the electron-deficient double bond of the maleimide ring and the nucleophilic sulfhydryl (thiol) group of a cysteine residue.[3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[4][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[][5]
The reaction proceeds as the thiolate anion (RS-), which is in equilibrium with the protonated thiol (RSH), acts as a nucleophile and attacks one of the carbons of the maleimide double bond.[] This results in the formation of a stable thiosuccinimide linkage.[5]
Caption: The Michael addition reaction between a thiol and a maleimide.
Stability and Side Reactions
While the thioether bond formed is generally stable, the succinimide ring itself can undergo reactions that impact the long-term stability and homogeneity of the conjugate, particularly in vivo.[7][8] Understanding these potential side reactions is critical for designing robust bioconjugates.
Hydrolysis
The maleimide ring is susceptible to hydrolysis, a reaction that involves the opening of the ring. This can occur both on the unreacted maleimide linker, rendering it inactive, and on the thiosuccinimide conjugate after its formation.[9] While hydrolysis of the unreacted linker is undesirable, hydrolysis of the conjugate's succinimide ring is often beneficial. The resulting ring-opened succinamic acid derivative is significantly more stable and resistant to the reverse Michael reaction, effectively locking the conjugated molecule in place.[7][8] The rate of hydrolysis is pH-dependent, increasing at higher pH values.[4][10]
Retro-Michael Reaction (Thiol Exchange)
The formation of the thioether bond is, to some extent, reversible through a retro-Michael reaction.[9] This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione, which is abundant in vivo.[9] This "payload migration" can result in off-target effects and reduced efficacy, a significant concern in the development of Antibody-Drug Conjugates (ADCs).[5] Promoting the hydrolysis of the succinimide ring post-conjugation is a key strategy to prevent this reversal.[7][8]
Caption: Competing pathways of the thiosuccinimide conjugate.
Reaction with Amines
Although highly selective for thiols at neutral pH, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.[4][5] This loss of chemoselectivity can lead to undesired cross-linking and heterogeneous products. Therefore, careful control of pH during the conjugation reaction is essential.
Quantitative Data Summary
The efficiency and stability of maleimide conjugations are influenced by several factors. The following tables summarize key quantitative data for easy comparison.
Table 1: Reaction Conditions and Kinetics
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reaction with amines can occur at pH > 7.5.[4][5] |
| Temperature | 4°C to Room Temperature | Reaction is typically complete within 2 hours at RT or overnight at 4°C.[11] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein.[9] |
| Reaction Rate | ~1000x faster with thiols than amines at pH 7.0 | Demonstrates the high chemoselectivity of the reaction under optimal conditions.[][5] |
Table 2: Stability and Hydrolysis Data
| Condition | Event | Half-life / Rate | Significance |
| pH 7.4 | Hydrolysis of N-methyl dibromomaleimide | 17.9 minutes | Demonstrates the influence of substituents on hydrolysis rates.[12] |
| pH 7.4, 37°C | Hydrolysis of PEG-maleimide ADC conjugate | 30% hydrolysis after 16 hours | Slower hydrolysis under physiological pH compared to basic conditions.[13] |
| pH 9.2, 37°C | Hydrolysis of PEG-maleimide ADC conjugate | Complete hydrolysis after 14 hours | Basic conditions significantly accelerate the stabilizing ring-opening reaction.[13] |
| in vivo | Retro-Michael Reaction | Variable | Can lead to premature payload release; stabilized by succinimide ring hydrolysis.[7][14] |
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide Dye
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.
Caption: General experimental workflow for maleimide-based protein conjugation.
Methodology:
-
Protein Preparation : Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[11][15] A typical protein concentration is 1-10 mg/mL.[15] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is crucial to prevent the re-oxidation of thiols to disulfides.[11][15]
-
Disulfide Reduction (if necessary) : Many cysteine residues in proteins exist as disulfide bonds, which are unreactive with maleimides.[11] To make these available for conjugation, the disulfide bonds must be reduced. Add a 10- to 100-fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9][15] Incubate for 20-30 minutes at room temperature.[9] Unlike DTT or β-mercaptoethanol, TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.[4][16] If other reducing agents are used, they must be removed by a desalting column prior to the next step.[16]
-
Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[15][16] Aqueous solutions of maleimides are not stable and should be prepared fresh.[16]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide stock solution to the stirring protein solution. Flush the reaction vial with an inert gas and seal it tightly.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11] If the payload is light-sensitive (e.g., a fluorescent dye), protect the reaction from light.
-
Purification : Remove excess, unreacted maleimide reagent and other reaction components from the protein conjugate. Common methods include size-exclusion chromatography (gel filtration), dialysis (recommended only for water-soluble maleimides), or HPLC.[11][15]
-
Characterization : Determine the degree of labeling (DOL), which is the average number of conjugated molecules per protein. This is often calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.
Protocol for Enhancing Conjugate Stability via Hydrolysis
To minimize the risk of payload loss via the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation.
Methodology:
-
Confirm Conjugation : After the initial conjugation reaction (Step 5 above) and before final purification, confirm the formation of the desired conjugate using an appropriate analytical method (e.g., mass spectrometry).
-
pH Adjustment : Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer.[9]
-
Incubation for Hydrolysis : Incubate the solution at room temperature or 37°C.[9] Monitor the progress of the ring-opening by mass spectrometry until the hydrolysis is complete.
-
Re-neutralization and Purification : Neutralize the solution back to a physiological pH (7.0-7.5) and proceed with the final purification step (Step 6 above).[9]
Applications in Research and Drug Development
The versatility and reliability of maleimide chemistry have led to its widespread adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs) : Maleimide linkers are a cornerstone of ADC technology, used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[][17] Several FDA-approved ADCs utilize maleimide-based linkers.[14][18]
-
Protein Labeling : Fluorescent dyes, biotin, and other probes are commonly conjugated to antibodies and other proteins for use in immunoassays, microscopy, and flow cytometry.[3][19]
-
Peptide Modification : Maleimides are used to cyclize peptides or to attach them to other molecules, enhancing their stability and biological activity.[]
-
Surface Functionalization : Biomolecules can be immobilized on surfaces of nanoparticles, beads, or microarrays for applications in diagnostics and biosensing.[][3]
-
Hydrogel Formation : Maleimide-modified polymers can be cross-linked with thiol-containing molecules to form hydrogels for tissue engineering and regenerative medicine applications.[20][21]
Conclusion
Maleimide linkers offer a powerful and selective method for bioconjugation, forming the basis for numerous applications in research and therapeutic development. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is paramount for the successful design and execution of conjugation experiments. By carefully controlling reaction parameters, particularly pH, and considering strategies to enhance long-term stability, researchers can effectively harness the power of maleimide chemistry to create robust and functional bioconjugates.
References
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
- 20. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to PEGylation for Enhanced Protein Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique significantly enhances the stability, solubility, and in vivo circulation half-life of protein therapeutics while reducing their immunogenicity. This comprehensive technical guide delves into the core principles of PEGylation, offering a detailed overview of its benefits and challenges. It provides in-depth experimental protocols for key PEGylation and characterization techniques and presents quantitative data on the impact of PEGylation on critical protein attributes. Furthermore, this guide includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the technology and its application.
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching one or more chains of polyethylene glycol to a protein.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer.[2] The attachment of PEG to a protein imparts several desirable physicochemical and pharmacological properties, primarily by creating a hydrophilic shield around the protein.[3] This "stealthing" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the protein's resistance to degradation and reducing its immunogenicity.[2] Moreover, the increased hydrodynamic radius of the PEGylated protein reduces its renal clearance, leading to a significantly prolonged circulation half-life.[3]
Core Principles of PEGylation
The fundamental principle behind PEGylation's success lies in its ability to alter the protein's interaction with its biological environment. The highly hydrated PEG chains form a protective layer that:
-
Increases Hydrodynamic Size: The large, flexible PEG chains increase the effective size of the protein in solution, which is a key factor in reducing its clearance by the kidneys.[4]
-
Masks Surface Epitopes: The PEG layer sterically hinders the recognition of the protein by the immune system, thereby reducing its antigenicity and immunogenicity.[5]
-
Protects from Proteolysis: The PEG shield limits the access of proteolytic enzymes to the protein's surface, enhancing its stability against enzymatic degradation.[1]
-
Enhances Solubility: The hydrophilic nature of PEG can significantly improve the solubility of proteins, particularly those prone to aggregation.[5]
Generations of PEGylation Technology
PEGylation technology has evolved through several generations, each aiming to improve the specificity and homogeneity of the resulting conjugates:
-
First-Generation PEGylation: This involved the random attachment of linear PEG chains to multiple sites on the protein surface, often leading to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers. While effective in improving protein properties, this heterogeneity could result in reduced bioactivity and difficulties in characterization and manufacturing.
-
Second-Generation PEGylation: This generation focused on site-specific PEGylation to produce more homogeneous conjugates. This was achieved through the use of PEG reagents with specific reactive groups that target particular amino acid residues (e.g., N-terminus, cysteine) or by engineering specific attachment sites into the protein sequence. This approach allows for greater control over the final product's properties.
-
Third-Generation PEGylation: This emerging generation involves the use of novel PEG architectures, such as branched or forked PEGs, and releasable PEG linkers. These advancements aim to further optimize the pharmacokinetic and pharmacodynamic profiles of PEGylated proteins, for instance, by allowing for the controlled release of the native protein in vivo.
Quantitative Impact of PEGylation on Protein Properties
The effects of PEGylation on protein stability and function can be quantified through various analytical techniques. The following tables summarize key quantitative data from published studies, highlighting the significant improvements achieved through PEGylation.
Enhancement of Pharmacokinetic Profile (Half-Life)
PEGylation dramatically increases the in vivo half-life of therapeutic proteins, reducing the required dosing frequency and improving patient compliance.
| Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | 3.5 hours | Up to 42 hours | ~12 | [6] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25.5 | [7] |
| Arginase | 1 hour | 12 hours | 12 | [8] |
| Asparaginase (rabbit) | 20 hours | 144 hours | 7.2 | [8] |
| Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | - | Up to 47-fold longer than wild type | 47 | [9] |
Reduction of Immunogenicity
By masking antigenic epitopes, PEGylation can significantly lower the immunogenic potential of therapeutic proteins.
| Protein | Method of Quantification | Reduction in Immunogenicity | Reference |
| MDSPI16 | Antibody Titer | Decreased by 62.5% | [10] |
| Asparaginase | Antigenicity | Eliminated | [5] |
| Superoxide Dismutase (SOD) | Antibody Titer | 0.03%-0.07% of that observed with native SOD | [8] |
Improvement in Solubility
PEGylation is a highly effective method for increasing the aqueous solubility of proteins, which is particularly beneficial for proteins that are prone to aggregation.
| Protein | Fold Increase in Solubility | Reference |
| Lysozyme | > 11-fold | [11] |
Effect on In Vitro Biological Activity
While PEGylation can sometimes lead to a partial reduction in in vitro activity due to steric hindrance, a significant portion of the biological function is often retained. This is often compensated for by the vastly improved in vivo stability and circulation time.
| Protein | Native In Vitro Activity | PEGylated In Vitro Activity | % Activity Retained | Reference |
| Mono-PEGylated rhG-CSF | 100% | ~90% | 90% | [12] |
| Mono-PEGylated Consensus Interferon (C-IFN) | 100% | ~88% | 88% | [12] |
| Arginase (PEG 5 kDa) | 100% | 65% | 65% | [8] |
| Superoxide Dismutase (SOD) (PEG 5 kDa) | 100% | 51% | 51% | [8] |
Impact on Enzyme Kinetics
PEGylation can influence the kinetic parameters of enzymes, often leading to an increase in the Michaelis constant (Km), indicating a lower affinity for the substrate, while the maximum reaction velocity (Vmax) may be altered to varying degrees.
| Enzyme | PEG Size | Change in Km | Change in Vmax | Reference |
| L-asparaginase | 330 Da | 0.318 mM to 0.396 mM | 2915 µmol/min to 3193 µmol/min | [13] |
| L-asparaginase | 5 kDa | Increased ~3.5-fold | - | [11] |
| L-asparaginase | 10 kDa | Increased ~1.9-fold | - | [11] |
| L-asparaginase | 20 kDa | Increased ~2-fold | - | [11] |
| L-asparaginase | 40 kDa | Increased ~2.1-fold | - | [11] |
Experimental Protocols
This section provides detailed methodologies for common PEGylation, purification, and characterization experiments.
Site-Specific N-Terminal PEGylation via Reductive Amination
This protocol describes the selective PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.
Materials:
-
Protein of interest (purified)
-
mPEG-propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM sodium phosphate, 20 mM sodium cyanoborohydride, pH 5.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification columns and buffers (see Section 3.3)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: Add mPEG-propionaldehyde to the protein solution at a molar ratio of 1:1 to 1:5 (protein:PEG). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.
-
Reaction Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purification: Proceed immediately to the purification of the PEGylated protein (see Section 3.3).
Site-Specific Cysteine PEGylation
This protocol outlines the PEGylation of a free cysteine residue using a PEG-maleimide reagent. This method is highly specific for sulfhydryl groups.
Materials:
-
Cysteine-containing protein (purified)
-
mPEG-maleimide (e.g., 20 kDa)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Purification columns and buffers (see Section 3.3)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate a free cysteine, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
PEGylation Reaction: Add mPEG-maleimide to the protein solution at a molar ratio of 1:1 to 1:3 (protein:PEG).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using appropriate chromatography methods (see Section 3.3).
Purification of PEGylated Proteins
Purification is a critical step to separate the desired PEGylated protein from the reaction mixture, which may contain unreacted protein, excess PEG, and multi-PEGylated species. A multi-step chromatography approach is often employed.
3.3.1. Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, smaller PEG molecules and can also separate mono-PEGylated from di- or multi-PEGylated proteins.
Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and analyze them by SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the desired PEGylated protein.
3.3.2. Ion Exchange Chromatography (IEX) IEX separates proteins based on their net surface charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the native protein and from each other (in the case of positional isomers).
Protocol:
-
Choose an appropriate IEX resin (cation or anion exchange) based on the pI of the native and PEGylated protein.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound species.
-
Elute the bound proteins using a linear gradient of increasing salt concentration.
-
Collect and analyze fractions to identify the purified PEGylated protein.
Characterization of PEGylated Proteins
Thorough characterization is essential to confirm the identity, purity, and integrity of the PEGylated product.
3.4.1. SDS-PAGE Analysis SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation and to assess the purity of the final product. PEGylated proteins typically migrate slower than their non-PEGylated counterparts, appearing as a broader band due to the polydispersity of the PEG chain.
3.4.2. Mass Spectrometry (MS) MS provides an accurate determination of the molecular weight of the PEGylated protein, confirming the number of attached PEG chains. Techniques like MALDI-TOF or ESI-MS are commonly used.
3.4.3. High-Performance Liquid Chromatography (HPLC) Reversed-phase (RP-HPLC) or size-exclusion (SE-HPLC) can be used to assess the purity and homogeneity of the PEGylated protein.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of PEGylated Interferon-α
PEGylated interferon-α, upon binding to its receptor (IFNAR), activates the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that mediate its antiviral and immunomodulatory effects.[14][15]
Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.
General Experimental Workflow for Protein PEGylation
The following diagram illustrates the typical sequence of steps involved in the production and characterization of a PEGylated protein.
Caption: A typical workflow for the PEGylation of a therapeutic protein.
Logical Relationship of PEGylation Benefits
This diagram illustrates the cause-and-effect relationships leading to the primary therapeutic advantages of PEGylation.
Caption: The logical cascade of benefits stemming from protein PEGylation.
Challenges and Future Perspectives
Despite its widespread success, PEGylation is not without its challenges. These include:
-
Reduced Biological Activity: The steric hindrance from the PEG chain can sometimes interfere with the protein's interaction with its target receptor or substrate, leading to a decrease in in vitro bioactivity.
-
Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, the presence of pre-existing anti-PEG antibodies in some individuals can lead to accelerated clearance of PEGylated drugs.
-
Vacuolation: The accumulation of high molecular weight PEGs in tissues, particularly in the kidney, can lead to cellular vacuolation, the long-term consequences of which are still under investigation.
-
Heterogeneity: Achieving a completely homogeneous PEGylated product can still be challenging, especially with first-generation PEGylation methods.
Future research in PEGylation is focused on overcoming these challenges. The development of novel PEG architectures, such as comb-shaped or dendritic PEGs, and the use of biodegradable linkers are promising avenues. Furthermore, alternative polymer conjugation technologies are being explored to provide a wider range of options for improving the therapeutic properties of proteins.
Conclusion
PEGylation remains a powerful and versatile platform technology for enhancing the stability and therapeutic efficacy of protein-based drugs. By understanding the core principles, leveraging site-specific conjugation strategies, and employing robust purification and characterization methods, researchers and drug developers can successfully harness the benefits of PEGylation to create safer and more effective biotherapeutics. As the field continues to evolve, innovative approaches to polymer conjugation will further expand the toolkit for optimizing the performance of protein drugs.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 7. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 15. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to Mal-amido-PEG4-acid: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-amido-PEG4-acid, a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and diagnostics. We will delve into its chemical properties, reaction mechanisms, and provide detailed protocols for its application, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Core Concepts: Structure and Functionality
This compound is a polyethylene glycol (PEG)-based linker designed for the covalent and specific conjugation of two different molecules. Its structure features three key components: a maleimide group, a terminal carboxylic acid, and a hydrophilic PEG4 spacer.[1][2][3] This combination allows for a controlled, stepwise conjugation strategy.[2]
-
Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups (-SH), such as those found on the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, forms a stable, covalent thioether bond.[4][5] This reaction is most efficient in a pH range of 6.5 to 7.5.[4][6]
-
Carboxylic Acid Group: The terminal carboxyl moiety (-COOH) can be activated to react with primary amine groups (-NH2), commonly found on lysine residues in proteins or on other amine-containing molecules.[6][7] This activation is typically achieved using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable amide bond.[1][7]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain.[3] This feature is critical for several reasons: it enhances the aqueous solubility of the linker and the resulting conjugate, reduces the potential for aggregation, minimizes steric hindrance between the conjugated molecules, and can decrease the immunogenicity of the final product.[1][8][9]
Data Presentation: Physicochemical Properties
The key quantitative data for this compound are summarized below.
| Property | Value | References |
| CAS Number | 1263045-16-4 | [4][7][9][10] |
| Molecular Weight | 416.43 g/mol | [4][7][8] |
| Molecular Formula | C₁₈H₂₈N₂O₉ | [4][7][9] |
| Purity | Typically >95% | [] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [] |
| Storage Condition | -20°C for long-term storage | [7][] |
Primary Application: Antibody-Drug Conjugate (ADC) Synthesis
A primary application for this compound is in the development of ADCs, a powerful class of targeted therapeutics.[5] In a typical strategy, the linker is used to attach a potent cytotoxic drug (payload) to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The bifunctional nature of the linker allows for a two-step conjugation process.
The general workflow involves first reacting the carboxylic acid end of the linker with an amine-containing payload. In the second step, the maleimide group on the payload-linker complex is then reacted with thiol groups on the antibody. These thiols are typically generated by selectively reducing the antibody's interchain disulfide bonds.[12][13]
Experimental Protocols
The following are detailed, generalized protocols for using this compound to synthesize an ADC. Researchers should optimize buffer conditions, concentrations, and reaction times for their specific antibody and payload.
Protocol 1: Activation of Payload with this compound
This protocol describes the conjugation of the linker to a payload containing a primary amine.
-
Activation of Carboxylic Acid:
-
Dissolve this compound, N-hydroxysuccinimide (NHS), and a coupling agent like EDC in an anhydrous organic solvent (e.g., DMF or DMSO). A typical molar ratio is 1:1.2:1.1 (Linker:NHS:EDC).
-
Allow the reaction to proceed at room temperature for 1-4 hours to form the amine-reactive NHS ester. The progress can be monitored by chromatography (TLC or LC-MS).
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in a suitable buffer or solvent.
-
Add the activated Mal-amido-PEG4-NHS ester solution to the payload solution. A molar excess of the activated linker (e.g., 1.5 to 3 equivalents) is often used to ensure complete payload modification.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the resulting payload-linker conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC) to remove unreacted starting materials.
-
Protocol 2: Conjugation of Payload-Linker to an Antibody
This protocol details the site-specific conjugation of the maleimide-functionalized payload to a monoclonal antibody.
-
Antibody Preparation and Reduction:
-
Exchange the antibody into an amine-free buffer, such as a phosphate buffer (PBS), at a pH of 7.0-7.4.
-
To generate free thiol groups, selectively reduce the antibody's interchain disulfide bonds. Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to the antibody solution. A 5-10 fold molar excess of the reducing agent is common.
-
Incubate at 37°C for 30-90 minutes. The extent of reduction can be controlled by varying time, temperature, and reagent concentration.
-
Immediately remove the excess reducing agent using a desalting column or size-exclusion chromatography, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 6.5-7.2) that has been degassed and purged with nitrogen or argon to prevent re-oxidation of thiols.
-
-
Maleimide-Thiol Conjugation:
-
Immediately add the purified payload-linker conjugate (from Protocol 1) to the reduced antibody solution. A 5-20 fold molar excess of the payload-linker per antibody is typically used. The payload-linker should be dissolved in a minimal amount of a water-miscible solvent like DMSO before addition (final DMSO concentration should typically be <10% v/v).
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C for several hours with gentle mixing.
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine or cysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted payload-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and level of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.
-
Visualization of Experimental Workflow
The following diagrams illustrate the chemical reactions and the overall workflow for ADC synthesis using this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: Core chemical reactions for this compound conjugation.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]
- 3. This compound, 1263045-16-4 | BroadPharm [broadpharm.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. 4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 7. medkoo.com [medkoo.com]
- 8. PEGylation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 9. Maleimide PEG24 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 10. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Protein Labeling with Mal-amido-PEG4-acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Mal-amido-PEG4-acid. This heterobifunctional linker contains a maleimide group that specifically reacts with free sulfhydryl groups (thiols) on cysteine residues, and a terminal carboxylic acid which can be used for subsequent conjugation to amine-containing molecules. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the labeled protein and reduces steric hindrance.[1][2][3][4] This protocol is designed to ensure efficient and specific labeling for applications in drug development, diagnostics, and proteomics.
Principle of the Reaction
The core of this labeling protocol is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on the protein. This reaction forms a stable, covalent thioether bond.[5][6] The reaction is highly selective for thiols at a neutral pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues such as lysine.[7]
Materials and Equipment
Reagents:
-
Protein of interest (with at least one free cysteine residue)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (10-100 mM), pH 7.0-7.5, degassed[8]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[8]
-
Purification resin (e.g., Sephadex G-25) or appropriate HPLC/FPLC system[9]
-
Storage Buffer: PBS or other suitable buffer, pH 7.4
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Spectrophotometer
-
Gel filtration columns or HPLC/FPLC system
-
pH meter
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data to guide the experimental design.
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis [7]
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
Table 2: Recommended Molar Ratios for Maleimide-Thiol Conjugation [1][7][10]
| Molecule Type | Recommended Maleimide:Thiol Molar Ratio | Conjugation Efficiency |
| Peptides (e.g., cRGDfK) | 2:1 | 84 ± 4% |
| Nanobodies | 5:1 | 58 ± 12% |
| General Proteins | 10:1 to 20:1 (starting point) | Variable |
Table 3: Comparison of Common Disulfide Reducing Agents [7]
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5 | > 7.0 |
| Odor | Odorless | Pungent |
| Stability | More stable in solution | Less stable |
Experimental Protocols
A general workflow for protein labeling with this compound is depicted below.
Caption: General workflow for protein labeling with this compound.
4.1. Protein Preparation
-
Dissolve the protein in degassed Conjugation Buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any thiol-containing compounds.
4.2. (Optional) Reduction of Disulfide Bonds
If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[8]
-
Incubate for 20-60 minutes at room temperature.
-
TCEP is compatible with maleimide chemistry and does not need to be removed prior to the conjugation step.[11][12]
4.3. Preparation of this compound Stock Solution
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Vortex briefly to ensure the reagent is fully dissolved.
4.4. Conjugation Reaction
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the labeling reagent over the protein.[8] This ratio may need to be optimized for your specific protein.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
The chemical reaction for the conjugation is as follows:
Caption: Thiol-maleimide conjugation reaction.
4.5. Purification of the Labeled Protein
It is crucial to remove unreacted this compound from the labeled protein.
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. This method separates the larger labeled protein from the smaller, unreacted labeling reagent.[9]
-
Dialysis: Dialyze the reaction mixture against the storage buffer. This is effective for removing small molecule impurities.
-
HPLC/FPLC: For higher purity, reversed-phase or size-exclusion chromatography can be employed.
4.6. Characterization and Storage
-
Degree of Labeling (DOL): The efficiency of the labeling reaction can be determined by quantifying the number of free sulfhydryl groups before and after conjugation using Ellman's reagent.[13]
-
Storage: Store the purified, labeled protein at 2-8°C for up to one week.[8] For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C.[8] Adding a stabilizer such as 5-10 mg/mL BSA can also be beneficial.[8]
Troubleshooting
Low Labeling Efficiency:
-
Suboptimal pH: Ensure the pH of the Conjugation Buffer is between 7.0 and 7.5.[8]
-
Incomplete Disulfide Reduction: Increase the concentration of TCEP or the incubation time.
-
Hydrolyzed Maleimide: Prepare the this compound stock solution fresh each time.
-
Insufficient Molar Ratio: Increase the molar excess of the this compound.[10]
Protein Precipitation:
-
High Protein Concentration: Reduce the protein concentration during the labeling reaction.
-
Buffer Conditions: Optimize the buffer composition and ionic strength.
Applications
Proteins labeled with this compound have a wide range of applications in biomedical research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to link cytotoxic drugs to antibodies.
-
PEGylation: The PEG linker can improve the pharmacokinetic properties of therapeutic proteins.[12][14]
-
Diagnostic Assays: Labeled proteins can be used in immunoassays and other diagnostic platforms.
-
Proteomics: Site-specific labeling can aid in the identification and quantification of proteins.
Conclusion
This protocol provides a comprehensive guide for the successful labeling of proteins with this compound. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation for a variety of downstream applications. Optimization of the molar ratio of the labeling reagent to the protein is recommended to achieve the desired degree of labeling for each specific protein.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 3. medkoo.com [medkoo.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Mal-amido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Mal-amido-PEG4-acid is a heterobifunctional linker that offers a versatile platform for covalently conjugating biomolecules to nanoparticle surfaces. This linker features a maleimide group for reaction with thiol-containing molecules (e.g., peptides, antibodies with reduced cysteines) and a carboxylic acid group for amide bond formation with primary amines on the nanoparticle surface. The polyethylene glycol (PEG) spacer enhances solubility, reduces non-specific protein adsorption, and can improve the pharmacokinetic profile of the nanoparticles in vivo.[1][2][3]
These application notes provide detailed protocols for the surface functionalization of nanoparticles using this compound, methods for characterization, and quantitative data to guide experimental design.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands such as peptides (e.g., cRGD) or antibodies to nanoparticles for specific cell recognition and uptake.[4][5]
-
Enhanced Biocompatibility: The PEG spacer minimizes opsonization and clearance by the reticuloendothelial system, prolonging circulation time.[6]
-
Development of Imaging Probes: Attachment of fluorescent dyes or contrast agents for in vitro and in vivo imaging applications.
-
Biosensor Fabrication: Immobilization of enzymes or antibodies on nanoparticle surfaces for diagnostic assays.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The following tables summarize typical quantitative data obtained during the characterization of nanoparticles before and after functionalization with this compound and a subsequent targeting ligand (e.g., a thiol-containing peptide).
Table 1: Dynamic Light Scattering (DLS) and Zeta Potential Analysis
| Nanoparticle Sample | Z-Average Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Bare Nanoparticles (e.g., Amine-terminated) | 100 ± 2.5 | < 0.15 | +35 ± 3.0 |
| NP-PEG4-maleimide | 120 ± 3.1 | < 0.20 | +15 ± 2.5 |
| NP-PEG4-Ligand (e.g., cRGD) | 125 ± 2.8 | < 0.20 | +10 ± 2.8 |
Data are representative and will vary depending on the nanoparticle core material, size, and the specific ligand conjugated.
Table 2: Quantification of Surface Ligands
| Quantification Method | Analyte | Typical Results | Reference |
| Ellman's Assay | Accessible Maleimide Groups | 50-80% of theoretical maximum | [7][8] |
| Quantitative NMR (qNMR) | PEG chains per nanoparticle | Varies with nanoparticle size and reaction stoichiometry | [9][10] |
| UV-Vis Spectroscopy | Conjugated Ligand (if chromophoric) | Concentration-dependent absorbance | |
| Fluorescence Spectroscopy | Conjugated Ligand (if fluorescent) | Concentration-dependent emission |
Experimental Protocols
Protocol 1: Two-Step Nanoparticle Functionalization with this compound and a Thiolated Peptide
This protocol describes the activation of the carboxylic acid on this compound for reaction with amine-functionalized nanoparticles, followed by the conjugation of a thiol-containing peptide to the maleimide group.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polystyrene, or liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Thiol-containing peptide (e.g., cRGDfK)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
L-cysteine
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
Step 1: Activation of this compound and Conjugation to Nanoparticles
-
Prepare Nanoparticles: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a known concentration.
-
Activate Carboxylic Acid: In a separate tube, dissolve this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (PEG-acid:EDC:NHS). The concentration will depend on the number of amine groups on the nanoparticle surface. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugate to Nanoparticles: Add the activated Mal-amido-PEG4-NHS ester solution to the nanoparticle dispersion. React for 2-4 hours at room temperature with gentle mixing.
-
Quench Reaction: Add the Quenching Solution to cap any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify NP-PEG-Maleimide: Remove excess reagents by repeated centrifugation and resuspension in Conjugation Buffer, or by using size-exclusion chromatography or dialysis.
Step 2: Conjugation of Thiolated Peptide to NP-PEG-Maleimide
-
Prepare NP-PEG-Maleimide: Resuspend the purified maleimide-functionalized nanoparticles in degassed Conjugation Buffer (pH 7.2-7.5).
-
Prepare Thiolated Peptide: Dissolve the thiol-containing peptide in the Conjugation Buffer immediately before use.
-
Conjugation Reaction: Add the peptide solution to the nanoparticle suspension. A 5- to 20-fold molar excess of the peptide to the accessible maleimide groups is recommended. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Quench Reaction: Add L-cysteine to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purify Final Conjugate: Purify the final nanoparticle-PEG-peptide conjugate using the appropriate method to remove excess peptide and quenching agent.
-
Characterize and Store: Characterize the final product and store at 4°C.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential Measurement by DLS
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis. The solvent should be filtered through a 0.2 µm filter.[12]
-
Measurement: Perform at least three measurements to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential.[13][14][15][16]
2. Quantification of Accessible Maleimide Groups using Ellman's Assay
This is an indirect method to determine the number of reactive maleimide groups on the nanoparticle surface.
-
React with Excess Thiol: Incubate a known amount of NP-PEG-maleimide with a known excess concentration of a thiol-containing molecule (e.g., L-cysteine) for 2 hours.
-
Quantify Unreacted Thiol: Centrifuge the nanoparticles to pellet them. Take the supernatant containing the unreacted L-cysteine.
-
Ellman's Reagent: Add Ellman's reagent (DTNB) to the supernatant. The reaction produces a yellow-colored product (TNB²⁻) which can be quantified by measuring the absorbance at 412 nm.[7][17][18]
-
Calculate Maleimide Concentration: The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.
3. Confirmation of Conjugation by NMR Spectroscopy
-
Sample Preparation: For soluble nanoparticles or after dissolving the nanoparticle core, the sample can be analyzed by ¹H NMR.
-
Analysis: The appearance of characteristic peaks from the PEG linker and the conjugated ligand, and the disappearance or shift of peaks from the terminal groups of the initial molecules, can confirm successful conjugation. The integration of PEG's characteristic ethylene oxide proton peak (around 3.65 ppm) can be used for quantification.[9][12][19]
Mandatory Visualizations
References
- 1. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1263045-16-4 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Nanomaterials-Based Targeted Drug Delivery for Preclinical Cancer Diagnosis and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-NMR characterization of the nanoparticles [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Creating Bioconjugates for Diagnostic and Imaging Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling significant advancements in diagnostics and medical imaging.[1] By covalently attaching reporter molecules such as fluorescent dyes, radioisotopes, or nanoparticles to specific biomolecules like antibodies, researchers can create powerful tools for detecting, visualizing, and quantifying biological processes.[2][3] These bioconjugates are instrumental in a wide array of applications, from highly sensitive immunoassays like ELISA to advanced in vivo imaging techniques such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).[2][3][4]
This document provides detailed application notes and experimental protocols for the creation of bioconjugates tailored for diagnostic and imaging applications. It covers fundamental principles, common conjugation chemistries, purification strategies, and characterization methods.
Core Principles of Bioconjugation
Successful bioconjugation hinges on several key principles:
-
Specificity: The conjugation chemistry should target specific functional groups on the biomolecule to ensure a controlled and reproducible reaction, preserving the biomolecule's activity.[5]
-
Stability: The resulting covalent bond between the biomolecule and the reporter molecule must be stable under experimental and physiological conditions.[6]
-
Biocompatibility: The conjugation process and the final bioconjugate should not induce adverse biological responses, particularly for in vivo applications.[7]
-
Preservation of Function: The biological activity of the biomolecule (e.g., an antibody's ability to bind its antigen) must be maintained after conjugation.[8]
Common Bioconjugation Chemistries
The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the reporter molecule.
Amine-Reactive Conjugation (NHS Ester Chemistry)
This is one of the most common methods for labeling proteins, as primary amines are abundant in lysine residues and at the N-terminus.[9] N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds.
Thiol-Reactive Conjugation (Maleimide Chemistry)
Maleimides react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues, to form stable thioether bonds. This method is often preferred for more site-specific conjugation, as free thiols are less abundant than amines in proteins.[10]
Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers high specificity and efficiency.[7][11] Azides and alkynes are not naturally present in most biological systems, thus preventing side reactions.[12]
Experimental Protocols
Protocol 1: Antibody-Fluorophore Conjugation using NHS Ester Chemistry
This protocol describes the labeling of an IgG antibody with a fluorescent dye containing an NHS ester functional group.
Materials:
-
IgG antibody (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)[9]
-
Amine-reactive fluorescent dye (e.g., CF® Dye SE)[9]
-
Anhydrous Dimethylsulfoxide (DMSO)[9]
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3[9]
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Workflow Diagram:
References
- 1. colibri-cytometry.com [colibri-cytometry.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotinylation of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG4-acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG4-acid is a heterobifunctional crosslinker that plays a crucial role in the development of highly sensitive and specific biosensors. This linker features a maleimide group at one end and a carboxylic acid group at the other, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines (-NH2) on biomolecules or sensor surfaces. The PEG spacer enhances water solubility, reduces non-specific binding of interfering molecules, and provides flexibility to the immobilized biomolecule, thereby improving its functionality. These properties make this compound an ideal candidate for the controlled and oriented immobilization of biorecognition elements such as antibodies, enzymes, and nucleic acids onto sensor surfaces.
Key Applications in Biosensor Development
The unique properties of this compound lend themselves to a variety of biosensor applications, including:
-
Immunosensors: Covalent immobilization of antibodies or antigens for the detection of disease biomarkers, pathogens, and toxins. The oriented immobilization facilitated by this linker can enhance the sensitivity and specificity of the assay.
-
Enzyme-Based Biosensors: Attachment of enzymes to electrode or optical surfaces for the detection of their respective substrates. The hydrophilic PEG spacer helps to maintain the enzyme's catalytic activity.
-
Nucleic Acid Biosensors: Immobilization of DNA or RNA probes for the detection of specific gene sequences, offering applications in genetic analysis and pathogen identification.
-
Drug Discovery and Screening: Development of assays to study drug-target interactions by immobilizing proteins or other biomolecules.
Data Presentation: Performance of Biosensors Utilizing Maleimide-PEG Linkers
While specific quantitative data for biosensors employing this compound is often embedded within specific research contexts, the following table summarizes typical performance characteristics achieved with maleimide-PEG-based immobilization strategies in various biosensor formats. This data is compiled from multiple sources to provide a representative overview.
| Biosensor Type | Analyte | Bioreceptor | Limit of Detection (LoD) | Linear Range | Reference |
| Electrochemical Immunosensor | 20S Proteasome | Monoclonal Antibody | 0.2 µg/mL | 5 - 100 µg/mL | [1] |
| Surface Plasmon Resonance (SPR) | α-Synuclein | Monoclonal Antibody | 5.6 fg/mL | Not Specified | [2] |
| Electrochemical Aptasensor | Escherichia coli O157:H7 | Aptamer | 2 CFU/mL | 2.1 × 10¹ - 2.1 × 10⁷ CFU/mL | [3] |
| SPR Biosensor | Glycine | Laccase Enzyme | 9.95 mM | 0.01 - 189 μg/ml | [4] |
| Electrochemical Immunosensor | Carcinoembryonic Antigen (CEA) | Antibody | 2 ng/mL | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of this compound in the development of a typical immunosensor on a gold surface.
Protocol 1: Surface Functionalization of a Gold Sensor Chip
This protocol describes the preparation of a gold surface for the covalent attachment of a bioreceptor using this compound.
Materials:
-
Gold-coated sensor chip
-
Thiol-modifying agent (e.g., 11-mercaptoundecanoic acid, MUA)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Deionized (DI) water
Procedure:
-
Cleaning the Gold Surface: Thoroughly clean the gold sensor chip by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the chip extensively with DI water and then with ethanol. Dry the surface under a gentle stream of nitrogen.
-
Formation of a Self-Assembled Monolayer (SAM): Immerse the cleaned gold chip in a 1 mM solution of MUA in ethanol for at least 18 hours at room temperature to form a carboxyl-terminated SAM.
-
Rinsing: After incubation, rinse the chip thoroughly with ethanol and DI water to remove any unbound thiols. Dry the surface under a gentle stream of nitrogen.
-
Activation of Carboxyl Groups: Immerse the MUA-functionalized chip in an activation buffer containing 0.4 M EDC and 0.1 M NHS for 30 minutes at room temperature. This reaction converts the carboxyl groups to reactive NHS esters.
-
Coupling of this compound: Immediately after activation, immerse the chip in a solution of 10 mg/mL this compound in PBS (pH 7.4) for 1-2 hours at room temperature. The primary amine of the linker will react with the NHS ester on the surface.
-
Final Rinse: Rinse the chip with PBS and DI water to remove any unreacted linker. The surface is now functionalized with maleimide groups and ready for bioreceptor immobilization.
Protocol 2: Immobilization of a Thiolated Antibody
This protocol details the covalent attachment of a thiol-containing antibody to the maleimide-functionalized sensor surface.
Materials:
-
Maleimide-functionalized sensor chip (from Protocol 1)
-
Antibody with available thiol groups (or a reduced antibody)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for antibody reduction)
-
Immobilization buffer (e.g., PBS, pH 7.2)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5 or 10 mM L-cysteine)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Antibody Preparation (Optional Reduction): If the antibody does not have free thiol groups, disulfide bonds in the hinge region can be reduced. Dissolve the antibody in immobilization buffer to a concentration of 0.1-1 mg/mL. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Antibody Immobilization: Immerse the maleimide-functionalized sensor chip in the prepared antibody solution (0.1-1 mg/mL in immobilization buffer) and incubate for 1-2 hours at room temperature or overnight at 4°C. The maleimide groups on the surface will react with the thiol groups on the antibody to form a stable covalent bond.
-
Blocking of Unreacted Maleimide Groups: After antibody immobilization, immerse the chip in the blocking solution for 30 minutes at room temperature to quench any remaining reactive maleimide groups. This step is crucial to prevent non-specific binding in subsequent assays.
-
Final Washing: Wash the sensor chip thoroughly with wash buffer and then with PBS to remove any unbound antibody and blocking agent. The biosensor is now ready for analyte detection.
Visualizations
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating an immunosensor using this compound.
Signaling Pathway of Maleimide-Thiol Conjugation
Caption: Chemical pathway for antibody immobilization via this compound.
Logical Relationship of Biosensor Components
Caption: Interrelationship of the core components of the biosensor.
References
Application Notes and Protocols for Crosslinking Proteins to Peptides with Mal-amido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent crosslinking of proteins to peptides is a powerful technique in drug development, diagnostics, and fundamental research. This approach allows for the creation of novel biomolecules with combined functionalities, such as enhanced stability, targeted delivery, and improved immunogenicity. Mal-amido-PEG4-acid is a heterobifunctional crosslinker that facilitates the precise and efficient conjugation of proteins and peptides. This linker features a maleimide group that selectively reacts with sulfhydryl (thiol) groups, and a carboxylic acid group that can be activated to react with primary amines. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance of the resulting conjugate.
These application notes provide a comprehensive guide to the use of this compound for protein-peptide conjugation, including detailed experimental protocols, data on reaction optimization, and information on the stability and characterization of the final conjugate.
Chemical Properties and Reaction Mechanism
This compound is a versatile crosslinking reagent that enables a two-step conjugation strategy. This allows for controlled and specific coupling of two different biomolecules.
Step 1: Activation of Carboxylic Acid and Amine Coupling
The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. The activated linker is then reacted with a protein containing accessible primary amine groups (e.g., the N-terminus or the side chain of lysine residues) to form a stable amide bond.
Step 2: Maleimide-Thiol Coupling
The maleimide-functionalized protein is then reacted with a peptide containing a free sulfhydryl group (typically from a cysteine residue). The maleimide group undergoes a Michael addition reaction with the thiol group, forming a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[1]
Experimental Protocols
Materials and Reagents
-
Protein to be modified (containing accessible primary amines)
-
Peptide to be conjugated (containing a free thiol group)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching solution (e.g., 2-Mercaptoethanol, L-cysteine, or Tris buffer)
-
Purification equipment (e.g., size-exclusion chromatography columns, HPLC system)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Protocol 1: Two-Step Protein-Peptide Conjugation
This protocol outlines the sequential process of activating the this compound, reacting it with the protein, and subsequently conjugating the maleimide-activated protein to the thiol-containing peptide.
Step 1: Activation of this compound with EDC/Sulfo-NHS
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and Sulfo-NHS over the this compound.
-
In a reaction tube, add the this compound solution to the Activation Buffer.
-
Add the Sulfo-NHS solution, followed by the EDC solution to the this compound mixture.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Reaction of Activated Linker with Protein
-
Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 7.2-7.5).
Step 3: Reduction of Peptide Disulfide Bonds (if necessary)
-
If the thiol-containing peptide has formed disulfide bonds, it must be reduced prior to conjugation.
-
Dissolve the peptide in Conjugation Buffer.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP or DTT.
-
Incubate for 30-60 minutes at room temperature.
-
If using DTT, it must be removed before the addition of the maleimide-activated protein, as it will compete for the maleimide. This can be done using a desalting column. TCEP does not need to be removed.
Step 4: Conjugation of Maleimide-Activated Protein to Thiol-Peptide
-
Add the thiol-containing peptide to the solution of the maleimide-activated protein. A 1.5-5 fold molar excess of the peptide is a recommended starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to react with any unreacted maleimide groups.
Step 5: Purification of the Protein-Peptide Conjugate
-
Purify the conjugate from unreacted protein, peptide, and other reagents using size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the conjugate.
Data Presentation
The efficiency of the crosslinking reaction is dependent on several factors, including the molar ratios of the reactants and the reaction conditions. The following tables summarize key quantitative data to aid in the optimization of your conjugation protocol.
Table 1: EDC/NHS Activation and Amine Coupling Optimization
| Parameter | Recommended Range | Effect on Efficiency | Reference |
| EDC:Carboxyl Molar Ratio | 2:1 to 10:1 | Higher ratios can increase activation but may also lead to side reactions. | [2][3] |
| NHS:EDC Molar Ratio | 1:1 to 1.5:1 | NHS stabilizes the active intermediate, increasing coupling efficiency. A slight excess of NHS is often beneficial. | [4] |
| pH of Activation Buffer | 4.5 - 6.0 | Optimal for EDC/NHS activation, minimizing hydrolysis of the NHS ester. | [5] |
| Activation Time | 15 - 30 minutes | Sufficient time for activation without significant hydrolysis of the NHS ester. | |
| Linker:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the linker drives the reaction towards the desired product. | |
| pH of Conjugation Buffer | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with primary amines. | |
| Conjugation Time | 1 - 2 hours at RT or overnight at 4°C | Longer reaction times can increase conjugation yield. |
Table 2: Maleimide-Thiol Coupling Optimization
| Parameter | Recommended Range | Effect on Efficiency | Reference |
| Maleimide:Thiol Molar Ratio | 1.5:1 to 5:1 | A slight excess of the maleimide-activated protein can drive the reaction to completion. For small peptides, a lower ratio (e.g., 2:1) may be optimal, while larger proteins may require a higher ratio (e.g., 5:1). | [6][7] |
| pH of Conjugation Buffer | 6.5 - 7.5 | Optimal for specific and efficient reaction of the maleimide with the thiol group.[1][8] | |
| Conjugation Time | 1 - 2 hours at RT or overnight at 4°C | Reaction is typically rapid, with significant conjugation occurring within the first 30 minutes for small peptides. | [9] |
| Temperature | 4°C to Room Temperature | Room temperature reaction is faster, while 4°C can be used for sensitive proteins. | [7] |
Table 3: Stability of the Thioether Bond
| Condition | Observation | Implication | Reference |
| pH Stability | The thioether bond is relatively stable under physiological conditions (pH 7.4). | The conjugate is suitable for in vivo applications. | [10] |
| Retro-Michael Addition | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. | This can lead to the release of the peptide from the protein in a reducing environment. The rate of this reaction is dependent on the N-substituents of the maleimide and the pKa of the thiol. | [11][12] |
| Hydrolysis of the Succinimide Ring | The succinimide ring of the thioether adduct can undergo hydrolysis, which stabilizes the linkage and prevents the retro-Michael reaction. This hydrolysis is faster at higher pH. | Hydrolysis can be a strategy to increase the long-term stability of the conjugate. | [13][14] |
Visualization of Workflow and Reactions
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Problem: Insufficient activation of the carboxylic acid.
-
Solution: Use freshly prepared EDC and Sulfo-NHS solutions. Optimize the molar ratios of EDC and Sulfo-NHS to the linker. Ensure the activation buffer is at the correct pH (4.5-6.0).
-
Problem: Incomplete reduction of peptide disulfide bonds.
-
Solution: Increase the concentration of the reducing agent or the incubation time. Ensure complete removal of DTT before adding the maleimide-activated protein.
-
Problem: Hydrolysis of the maleimide group.
-
Solution: Perform the maleimide-thiol coupling reaction within the optimal pH range of 6.5-7.5. Avoid prolonged storage of the maleimide-activated protein in aqueous buffers, especially at higher pH.[8]
-
-
Precipitation of Protein:
-
Problem: The protein is not stable under the reaction conditions.
-
Solution: Perform the reaction at 4°C. Optimize the buffer composition, for example, by adding stabilizers. Ensure the concentration of organic solvent (from the linker stock solution) is low (typically <10%).
-
-
Non-specific Labeling:
-
Problem: The maleimide group is reacting with other nucleophiles.
-
Solution: Maintain the pH of the maleimide-thiol coupling reaction below 7.5 to minimize reaction with primary amines.[8]
-
Characterization of the Conjugate
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation with the peptide.
-
Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the degree of labeling (number of peptides per protein).
-
HPLC: To assess the purity of the conjugate and separate it from unreacted components.
-
Functional Assays: To ensure that the biological activity of the protein and/or peptide is retained after conjugation.
Conclusion
The use of this compound provides a robust and versatile method for the creation of well-defined protein-peptide conjugates. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can successfully synthesize and characterize these important biomolecules for a wide range of applications in research and therapeutic development. Careful control of reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of Mal-amido-PEG4-acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Mal-amido-PEG4-acid, focusing on the prevention of hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a maleimide group and a carboxylic acid group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides, to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines. This dual reactivity makes it a versatile tool in bioconjugation, drug delivery, and surface functionalization.
Q2: What is hydrolysis in the context of this compound?
A2: Hydrolysis of this compound refers to the chemical reaction where the maleimide ring is opened by water. This reaction converts the maleimide group into a maleamic acid derivative, which is no longer reactive towards thiol groups. This loss of reactivity can lead to failed or inefficient conjugation experiments.
Q3: What are the main factors that cause hydrolysis of the maleimide group?
A3: The primary factor promoting hydrolysis of the maleimide group is pH. The maleimide ring is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7.5). Increased temperature also accelerates the rate of hydrolysis.
Q4: What is the optimal pH range for working with this compound to minimize hydrolysis?
A4: To ensure the stability of the maleimide group while allowing for efficient reaction with thiols, it is recommended to work within a pH range of 6.5 to 7.5.[1] At this pH, the thiol-maleimide reaction is significantly faster than the rate of hydrolysis.
Q5: How should I store this compound to prevent hydrolysis?
A5: this compound should be stored as a dry solid at -20°C, protected from moisture and light. For preparing stock solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store these solutions at -20°C or -80°C. Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis. If aqueous solutions must be prepared, they should be made fresh immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to thiol-containing molecule | Hydrolysis of this compound: The maleimide ring has opened, rendering it inactive. | - Prepare fresh solutions: Always dissolve this compound in anhydrous solvent immediately before use. - Control pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. - Verify reagent integrity: If possible, test the reactivity of the this compound with a small molecule thiol before your main experiment. |
| Oxidation of thiols: The target thiol groups on your protein or peptide have formed disulfide bonds. | - Reduce disulfide bonds: Prior to conjugation, treat your sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before adding the maleimide linker. - Prevent re-oxidation: Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| Inconsistent conjugation results | Variable hydrolysis: Inconsistent timing and conditions for solution preparation and reaction setup. | - Standardize protocols: Ensure consistent timing between dissolving the maleimide reagent and initiating the conjugation reaction. Maintain a constant pH and temperature for all experiments. |
| Precipitation of the reagent in aqueous buffer | Low aqueous solubility: this compound, like many maleimide reagents, can have limited solubility in purely aqueous buffers. | - Use a co-solvent: Prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecule. |
Quantitative Data on Maleimide Hydrolysis
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| 8-arm-PEG-maleimide | 5.5 | 37 | Very slow hydrolysis | [3] |
| 8-arm-PEG-maleimide | 7.4 | 20 | ~15.5 hours | [3] |
| 8-arm-PEG-maleimide | 7.4 | 37 | ~2.9 hours | [3] |
| N-ethylmaleimide | 7.0 | 25 | > 24 hours | [4] |
| N-phenyl maleimide | 7.4 | 37 | ~55 minutes | [5] |
Note: The rate of hydrolysis is significantly influenced by the N-substituent on the maleimide ring and the buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 6.5 and 7.5.
-
If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the conjugate is light-sensitive.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate from unreacted reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Quantification of Maleimide Hydrolysis using HPLC
This protocol allows for the quantification of the rate of hydrolysis of this compound.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the aqueous buffers of interest (e.g., phosphate buffers at pH 6.5, 7.4, and 8.0).
-
Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
-
Monitor the elution profile using a UV detector at a wavelength where the maleimide group absorbs (typically around 300 nm).
-
-
Data Analysis:
-
The intact this compound and its hydrolyzed form will have different retention times.
-
Quantify the peak area of the intact maleimide at each time point.
-
Plot the natural logarithm of the peak area of the intact maleimide versus time. The slope of this line will be the negative of the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) of hydrolysis using the equation: t½ = 0.693 / k.
-
Visualizations
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize pH and other critical parameters for successful maleimide-thiol conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during maleimide-thiol conjugation experiments, with a focus on the impact of pH.
Issue 1: Low Conjugation Yield or Efficiency
Potential Cause: Suboptimal pH of the reaction buffer.
Solution: The pH of the reaction buffer is a critical parameter for efficient and specific conjugation.[1][2] The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3][4][5] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate anion form, while minimizing competing side reactions.[1][6] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2][3][6][7]
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is predominantly in its protonated, less nucleophilic form.[1][2][8][9]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][2][3][7][10][11] Additionally, side reactions with primary amines, such as the ε-amino group of lysine residues, become more prevalent, leading to a loss of selectivity.[1][2][3][5]
Potential Cause: Maleimide instability and hydrolysis.
Solution: Maleimides are susceptible to hydrolysis, especially at alkaline pH.[3][7][10][11] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[3] For storage, use a dry, water-miscible, and biocompatible solvent such as DMSO or DMF.[3][4] If aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C for short periods is advisable.[1]
Potential Cause: Thiol oxidation.
Solution: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To prevent this, it is recommended to degas buffers to remove dissolved oxygen.[1] Including a chelating agent like EDTA (1-5 mM) can sequester metal ions that catalyze thiol oxidation.[1] If your protein or peptide contains disulfide bonds that need to be conjugated, they must first be reduced.
-
TCEP (tris(2-carboxyethyl)phosphine): Often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][6]
-
DTT (dithiothreitol): A strong reducing agent, but it is a thiol-containing compound and any excess must be removed before the conjugation reaction to prevent it from competing with the target thiol.[1][5]
Issue 2: Presence of Side Products and Heterogeneity
Potential Cause: Reaction with primary amines.
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiols over amines.[1][2][3][4]
Potential Cause: Thiazine rearrangement with N-terminal cysteine.
Solution: When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur leading to a thiazine derivative, especially at neutral or higher pH.[12][13] To minimize this, consider the following:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][12]
-
If possible, avoid using peptides with an N-terminal cysteine for conjugation.
-
Acetylation of the N-terminal cysteine can also prevent this side reaction.[1][12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5] At this pH, the thiol group is sufficiently reactive, and the reaction is highly selective for thiols with minimal side reactions.[1][2][3][4]
Q2: What happens if the pH is too low?
A2: If the pH is below 6.5, the rate of the conjugation reaction will be significantly reduced.[1][2] This is because the thiol group will be mostly protonated (-SH) and therefore less nucleophilic.[1][2]
Q3: What happens if the pH is too high?
A3: At a pH above 7.5, two main issues arise. Firstly, the maleimide group becomes prone to hydrolysis, which deactivates it.[1][2][3][7][10][11] Secondly, the reaction loses its selectivity as the maleimide will start to react with primary amines, such as those on lysine residues.[1][2][3][5]
Q4: How does temperature affect the reaction?
A4: The rate of the maleimide-thiol reaction is temperature-dependent.[2] Reactions are typically carried out at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[2] Lower temperatures are recommended for sensitive proteins to minimize degradation.[2]
Q5: What buffers can I use for the conjugation reaction?
A5: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH between 7.0 and 7.5 are commonly used.[14][15] It is crucial that the buffer does not contain any free thiols, such as DTT or 2-mercaptoethanol, unless they are part of a controlled reduction step and are subsequently removed.[1][5]
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [2]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Recommended Reaction Times and Temperatures [2]
| Temperature | Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation. |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide-Functionalized Molecule [2]
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[15]
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[1][2] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[1][2][14]
-
-
Quenching the Reaction (Optional):
-
To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[1]
-
-
Purification:
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: pH-dependent reaction pathways in maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. DSpace [scholarworks.umass.edu]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low conjugation efficiency with Mal-amido-PEG4-acid
Technical Support Center: Mal-amido-PEG4-acid Conjugation
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conjugation efficiency with my this compound?
Low conjugation efficiency is a common issue that can typically be traced back to one of three areas: the stability and reactivity of the maleimide linker, the availability of free thiols on the target molecule, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Assess Maleimide Reactivity: The maleimide group is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive.[1][2][3] This rate of hydrolysis increases with pH.[1][3] Long-term storage of maleimide-functionalized molecules at 20°C can result in a significant loss of reactivity.[4][5]
-
Verify Thiol Availability: The target cysteine residues on your protein or peptide may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[1][2] The presence of divalent metal ions can also catalyze the oxidation of free thiols.[2]
-
Solution: Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2] If using a thiol-containing reducing agent like DTT, it is crucial to remove it completely before adding the maleimide reagent.[2][9] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM).[2]
-
-
Optimize Reaction Conditions: The efficiency of the maleimide-thiol reaction is highly dependent on pH, stoichiometry, and reaction time.
-
Solution: Ensure the reaction pH is within the optimal range of 6.5-7.5.[1][2][7] Use a molar excess of the this compound; a 10-20 fold excess over the thiol-containing molecule is a common starting point for proteins.[2][8] However, this ratio may require optimization for your specific molecule.[4][5]
-
Q2: What are the optimal reaction conditions for maleimide-thiol conjugation?
The ideal conditions involve a balance of factors to maximize the specific reaction between the maleimide and the thiol while minimizing side reactions. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
Q3: How can I prevent side reactions during conjugation?
Side reactions can reduce the yield of your desired conjugate and complicate purification. Key side reactions to consider include:
-
Maleimide Hydrolysis: As mentioned, this inactivates the linker. This is minimized by preparing solutions fresh and working within the recommended pH range.[1][3]
-
Reaction with Amines: At pH values above 7.5, maleimides can begin to react with primary amines, such as the side chain of lysine.[1][2] Sticking to a pH of 6.5-7.5 ensures high selectivity for thiols.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in environments with high concentrations of other thiols (e.g., in vivo).[1][3] To create a more stable linkage, the resulting succinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0.[1]
-
Thiazine Rearrangement: This can occur when conjugating to a peptide with an N-terminal cysteine.[1][10][11] The reaction is more prevalent at basic pH, so performing the conjugation at a slightly acidic pH can help prevent it.[10][11]
Q4: My target protein has disulfide bonds. How should I prepare it for conjugation?
The disulfide bonds must be reduced to generate free thiols. TCEP is often the preferred reducing agent as it is stable, effective over a wide pH range, and does not contain a thiol group itself, meaning it typically does not need to be removed before adding the maleimide reagent.[2]
-
Procedure: Add a 10-100 fold molar excess of TCEP to the protein solution in a degassed buffer and incubate for 20-30 minutes at room temperature.[1][8]
If DTT is used, it is critical to remove any excess DTT after reduction and before adding the this compound, as it will compete for reaction with the maleimide. This can be done using a desalting column.[2][9]
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and specificity. Below 6.5, the rate is slow; above 7.5, side reactions with amines and maleimide hydrolysis increase.[1][2] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (Starting Point) | Optimal ratio is target-dependent. May be lower (e.g., 2:1 to 5:1) for smaller peptides or nanobodies.[2][4][5] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature can be used for longer, overnight incubations to minimize protein degradation.[2][8] |
| Reaction Time | 1 - 2 hours (Room Temp) or Overnight (4°C) | A time-course experiment is recommended to determine the optimal time for a specific system.[2] |
| Buffer | PBS, HEPES, Tris | Must be free of thiols (e.g., DTT, 2-mercaptoethanol) and primary amines (for two-step conjugations).[8][12] Buffer should be degassed.[2] |
Table 2: Troubleshooting Guide for Low Conjugation Efficiency
| Problem | Possible Cause | Recommended Solution |
| Low or No Product | Hydrolyzed Maleimide | Prepare this compound solution fresh in anhydrous DMSO or DMF immediately before use.[2][7] Check reagent storage conditions. |
| Oxidized/Blocked Thiols | Reduce the protein/peptide with TCEP prior to conjugation.[1][2] Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation.[2] | |
| Suboptimal pH | Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2] | |
| Incorrect Molar Ratio | Optimize the molar excess of the maleimide linker. Start with a 10-20 fold excess and titrate down if necessary.[1][2] | |
| Multiple Products/Impurity | Reaction with Amines | Maintain reaction pH below 7.5 to ensure selectivity for thiols.[1] |
| Unreacted Starting Material | Increase reaction time or increase the molar excess of the maleimide linker. | |
| Product Instability | Retro-Michael Reaction | After conjugation, induce hydrolysis of the thiosuccinimide ring by incubating at pH 8.5-9.0 to form a more stable, ring-opened product.[1] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare the protein at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.2).[1][8]
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[1][8]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.[8]
-
The protein solution is now ready for the addition of the maleimide reagent.
Protocol 2: General Conjugation of this compound to a Protein
-
Prepare Maleimide Reagent: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]
-
Perform Conjugation: Add the desired molar excess (e.g., starting with a 10-20 fold excess) of the this compound stock solution to the reduced, thiol-containing protein solution from Protocol 1.[2][8]
-
Incubate: Flush the vial with inert gas, seal, and protect from light. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][8]
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.[2]
-
Purify Conjugate: Remove unreacted this compound and quenching reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9][13]
-
Analyze: Characterize the final conjugate using methods such as SDS-PAGE (to observe a mass shift) and mass spectrometry (to confirm conjugation and purity).
Visualized Workflows and Logic
Caption: High-level experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of Maleimide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the in vivo stability of maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms responsible for the in vivo instability of maleimide-thiol conjugates?
A1: The principal cause of instability for the thiosuccinimide linkage, formed from the reaction between a thiol and a maleimide, is the retro-Michael reaction. This is a reversible process where the conjugate breaks down into the original thiol and maleimide components. This deconjugation can lead to premature release of the payload and subsequent reaction of the maleimide with other thiol-containing molecules in the biological environment, such as glutathione and albumin, leading to off-target effects.[1][2][3][4][5][6] A competing reaction is the hydrolysis of the thiosuccinimide ring, which results in a stable, ring-opened maleamic acid thioether that is no longer susceptible to the retro-Michael reaction.[6][7][8]
Q2: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays. What is the most likely cause and how can I fix it?
A2: Significant loss of payload in plasma is most often attributed to the retro-Michael reaction, which leads to deconjugation.[2][6] To mitigate this, you can employ the following strategies:
-
Induce Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is stable and does not undergo the retro-Michael reaction.[7][9] This can be achieved through:
-
Post-conjugation treatment: Incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short duration can speed up hydrolysis.[1] However, it's important to be cautious as higher pH and temperature could potentially lead to antibody aggregation.[6]
-
Utilize "self-hydrolyzing" maleimides: These are engineered with neighboring groups, such as a basic amino group or polyethylene glycol (PEG) units, that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring.[7][10]
-
-
Employ Next-Generation Maleimides (NGMs): Consider using more stable maleimide derivatives for your conjugation.[11][12] Examples include:
Q3: What are "next-generation maleimides" (NGMs) and how do they improve conjugate stability?
A3: Next-generation maleimides are a class of reagents designed to overcome the instability issues of traditional maleimide linkers.[11][12] They offer enhanced stability, often by re-bridging the disulfide bonds of an antibody, which can be a more stable conjugation strategy.[11][13] For instance, dibromomaleimides (DBMs) react with the two thiols from a reduced disulfide bond to create a stable, bridged conjugate.[13] Other NGMs are designed to have increased hydrolytic stability of the maleimide itself before conjugation or to promote rapid hydrolysis of the thiosuccinimide ring after conjugation.[14][17]
Q4: Can the location of the cysteine residue on the protein affect the stability of the maleimide conjugate?
A4: Yes, the local microenvironment around the cysteine residue can significantly influence the stability of the resulting thiosuccinimide linkage.[10] For example, the presence of nearby positively charged amino acid residues can promote the hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[10] Conversely, some sites may be more prone to the retro-Michael reaction.[18]
Troubleshooting Guide
Problem 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Maleimides can hydrolyze in aqueous solutions. Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them promptly after dilution into aqueous buffer.[1] |
| Thiol Oxidation | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To prevent this, degas buffers to remove oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1] |
| Incomplete Disulfide Bond Reduction | If conjugating to cysteines from reduced disulfide bonds, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.[1][6] TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent.[1] |
| Suboptimal pH | The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[1][6] At lower pH, the reaction rate decreases, while at higher pH, the maleimide can react with amines (e.g., lysine residues).[1][6] |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol can affect conjugation efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific molecules.[1] |
Problem 2: Premature Drug Release in In Vitro/In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thiosuccinimide linkage is undergoing reversal.[1][2][6] To address this, promote the hydrolysis of the thiosuccinimide ring post-conjugation by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period.[1] Alternatively, use a "self-hydrolyzing" or next-generation maleimide for the conjugation.[6][7][11][12] |
| Thiol Exchange with Other Molecules | The released maleimide from the retro-Michael reaction can react with other thiols like glutathione or albumin.[2][5][19] The solutions for the retro-Michael reaction (promoting hydrolysis or using more stable maleimides) will also prevent this. |
Quantitative Data on Maleimide Conjugate Stability
The stability of maleimide conjugates can be significantly influenced by the specific maleimide derivative used. The following table summarizes reported stability data for different types of maleimide linkages.
| Maleimide Type | Condition | Half-life of Hydrolysis/Conversion | Reference |
| Self-hydrolyzing maleimide (diaminopropionic acid-based) | N-acetyl cysteine buffer, pH 8, 37°C | ~2-2.6 hours | [10] |
| Standard Maleimidocaproyl Linker | N-acetyl cysteine buffer, pH 8, 37°C | No hydrolysis observed at 24 hours | [10] |
| N-ethyl maleimide (NEM) conjugate with 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 hours | [20] |
| N-phenyl maleimide (NPM) conjugate with MPA | Incubated with glutathione | 3.1 hours | [20] |
| N-aminoethyl maleimide (NAEM) conjugate with MPA | Incubated with glutathione | - | [20] |
| NEM conjugate with N-acetyl-L-cysteine (NAC) | Incubated with glutathione | 258 hours | [20] |
Key Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol is for the partial reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.
-
Preparation of Antibody Solution:
-
Reduction with TCEP:
-
Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[21]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[1] The reaction can be carried out under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[21]
-
The reduced antibody solution can be used directly for the conjugation reaction without the need to remove the TCEP.[1]
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the general procedure for conjugating a maleimide-functionalized molecule to a protein with free thiols.
-
Preparation of Maleimide Solution:
-
Allow the vial of the maleimide reagent to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide in anhydrous DMSO or DMF.[21] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[1]
-
-
Purification of the Conjugate:
Protocol 3: Post-Conjugation Hydrolysis for Stabilization
This protocol is for promoting the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened conjugate.
-
Buffer Exchange:
-
After purification, exchange the buffer of the conjugate solution to a buffer with a slightly alkaline pH, for example, a phosphate buffer at pH 9.0.
-
-
Incubation:
-
Incubate the conjugate solution at room temperature or 37°C for a defined period (e.g., 1-2 hours). The optimal time and temperature should be determined empirically for each specific conjugate to maximize hydrolysis while minimizing potential protein aggregation.
-
-
Final Buffer Exchange:
-
After the incubation, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
-
Storage:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kinampark.com [kinampark.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 21. biotium.com [biotium.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. resources.tocris.com [resources.tocris.com]
Technical Support Center: Purification of Bioconjugates with Mal-amido-PEG4-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of bioconjugates synthesized using Mal-amido-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for bioconjugates made with this compound?
A1: The most common and effective method for removing unreacted this compound and other small molecule impurities is Size Exclusion Chromatography (SEC).[1][] SEC separates molecules based on their hydrodynamic radius, efficiently separating the larger bioconjugate from the smaller, unreacted PEG linker.[] For separating the desired bioconjugate from the unconjugated protein, which can be challenging due to their similar sizes, other methods like Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) may be more suitable.[][3]
Q2: How can I remove the unreacted protein from my final product?
A2: Separating the PEGylated conjugate from the unreacted protein can be challenging, especially with a small PEG linker like PEG4.[3] Ion Exchange Chromatography (IEX) can be effective as the PEGylation can alter the surface charge of the protein.[] Hydrophobic Interaction Chromatography (HIC) is another option, as the PEG chain can change the protein's hydrophobicity.[] In some cases, using a significant molar excess (10-20 fold) of the this compound during the conjugation reaction can help to minimize the amount of unreacted protein, simplifying the purification process.[3][4][5]
Q3: What is the optimal pH for the conjugation reaction and purification?
A3: For the maleimide-thiol conjugation reaction, a pH range of 6.5-7.5 is optimal to ensure the selectivity of the maleimide group for thiol groups and to minimize competing reactions with amines.[6] For purification, the buffer choice will depend on the chosen chromatography method and the stability of your bioconjugate. It is crucial to use buffers that do not contain primary amines, such as Tris, as these can react with any remaining maleimide groups. Phosphate-buffered saline (PBS), HEPES, and borate buffers are recommended alternatives.
Q4: How can I assess the purity and success of my conjugation reaction?
A4: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a conjugation reaction. A successful conjugation will show a new band at a higher molecular weight corresponding to the PEGylated protein.[1] For a more quantitative analysis, techniques like SEC-HPLC can be used to separate and quantify the conjugated and unconjugated protein.[1] Mass spectrometry can also be used to confirm the identity and purity of the final bioconjugate.[7]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Potential Cause: Thiol groups on the protein are not available or have been oxidized.
-
Solution: Ensure that any disulfide bonds are adequately reduced prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid using DTT or BME as they contain free thiols that will compete with your protein for the maleimide linker.
-
-
Potential Cause: Hydrolysis of the maleimide group.
-
Solution: Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods. Maintain the pH of the reaction mixture between 6.5 and 7.5, as higher pH can increase the rate of hydrolysis.[6]
-
-
Potential Cause: Incorrect buffer composition.
-
Solution: Ensure your conjugation buffer is free of primary amines (e.g., Tris). Use buffers such as PBS, HEPES, or borate.
-
Problem 2: The bioconjugate is unstable and shows degradation over time.
-
Potential Cause: The thioether bond formed between the maleimide and the thiol is undergoing a retro-Michael reaction.
-
Solution: This reaction is a known instability pathway for maleimide-based conjugates, leading to cleavage of the linker.[6][7] To mitigate this, you can perform a hydrolysis step after the conjugation reaction. Increasing the pH to 8.0 and incubating for several hours can promote the hydrolysis of the succinimide ring to the more stable succinamic acid form, which is resistant to the retro-Michael reaction.[7][8]
-
Problem 3: Difficulty in separating the bioconjugate from the unreacted protein.
-
Potential Cause: The small size of the PEG4 linker results in a minimal difference in size and charge between the conjugated and unconjugated protein.
-
Solution: Optimize your chromatography method. For IEX, try a shallower gradient to improve resolution.[] For HIC, screen different salt types and concentrations.[] If these methods are not successful, consider using a longer PEG linker in future experiments to increase the size and charge difference between the conjugated and unconjugated species.
-
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for this compound Bioconjugates
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Efficient removal of unreacted PEG linker and small molecules.[] | Low resolution for separating conjugated from unconjugated protein with small PEG chains.[3] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[] | Can separate positional isomers and unconjugated protein.[] | Requires optimization of buffer pH and salt gradient. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Complementary to IEX for difficult separations.[] | Can have lower capacity and resolution compared to other methods.[] |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution, useful for analytical scale and identifying PEGylation sites.[] | May require organic solvents that can denature some proteins. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve your thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2). If necessary, reduce any disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.[4][5]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][5]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of L-cysteine and incubate for 30 minutes.
-
Purification: Proceed immediately to purification of the bioconjugate.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the storage buffer.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The bioconjugate will typically elute in the earlier fractions, while the unreacted PEG linker and quenching reagent will elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified bioconjugate.
Visualizations
Caption: Maleimide-thiol conjugation and competing instability pathways.
Caption: General workflow for bioconjugation, purification, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
How to address solubility issues of Mal-amido-PEG4-acid conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Mal-amido-PEG4-acid and its conjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains a maleimide group for reaction with thiols (e.g., on cysteine residues of proteins), a four-unit polyethylene glycol (PEG) spacer to increase hydrophilicity, and a carboxylic acid group for conjugation to primary amines. The PEG4 spacer is designed to enhance aqueous solubility.[1][2] Generally, it is soluble in water and common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain its integrity, this compound should be stored at -20°C, protected from light and moisture.[4] When preparing stock solutions, it is recommended to use anhydrous organic solvents such as DMSO or DMF to preserve the reactivity of the maleimide and carboxylic acid functionalities.[4] For long-term storage, it is best to keep the compound in its solid form and avoid storing it in solution.[5] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[5]
Q3: How does pH affect the solubility and stability of this compound conjugates?
A3: The pH of the solution significantly impacts both the solubility and stability of the functional groups. The carboxylic acid group becomes more deprotonated and thus more soluble in aqueous solutions as the pH increases.[6] Conversely, the maleimide group is most stable at a pH range of 6.5-7.5.[7] At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity towards thiols. Therefore, a careful balance of pH is crucial during conjugation reactions.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While the PEG4 spacer enhances water solubility, direct dissolution in aqueous buffers can sometimes be challenging, especially at high concentrations or in buffers with high salt content. It is often recommended to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.[8] Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not adversely affect the stability and function of the biomolecules being conjugated.
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve in aqueous buffer.
Cause 1: Insufficient pH for Carboxylic Acid Solubility
-
Explanation: The carboxylic acid group requires a sufficiently high pH to be deprotonated and soluble in water. At acidic or neutral pH, the protonated form is less soluble.
-
Solution:
-
Attempt to dissolve the compound in a buffer with a slightly basic pH (e.g., pH 7.5-8.0).
-
If direct dissolution is still problematic, prepare a concentrated stock solution in DMSO or DMF and then add it dropwise to the stirred aqueous buffer.
-
Cause 2: High Salt Concentration in the Buffer
-
Explanation: High concentrations of salts in the buffer can lead to a "salting-out" effect, reducing the solubility of PEGylated compounds.
-
Solution:
-
If possible, reduce the salt concentration of your buffer.
-
Alternatively, dissolve the compound in a low-salt buffer first and then add a more concentrated buffer to reach the desired final salt concentration.
-
Issue 2: Precipitation is observed after adding the this compound stock solution to the protein solution.
Cause 1: High Final Concentration of Organic Solvent
-
Explanation: While a small amount of DMSO or DMF is generally well-tolerated by most proteins, a high final concentration can cause protein denaturation and precipitation.
-
Solution:
-
Prepare a more concentrated stock solution of the this compound in the organic solvent so that a smaller volume needs to be added to the protein solution.
-
Add the stock solution slowly and dropwise to the protein solution while gently stirring to ensure rapid mixing and avoid localized high concentrations of the organic solvent.
-
Cause 2: Isoelectric Point (pI) of the Protein
-
Explanation: If the pH of the conjugation buffer is close to the isoelectric point (pI) of the protein, the protein's solubility will be at its minimum, increasing the likelihood of precipitation upon addition of the crosslinker.
-
Solution:
-
Adjust the pH of the conjugation buffer to be at least one pH unit away from the pI of the protein.
-
Remember to keep the pH within the optimal range for the maleimide-thiol reaction (pH 6.5-7.5).
-
Issue 3: The final conjugate precipitates out of solution during or after the reaction.
Cause 1: Increased Hydrophobicity of the Conjugate
-
Explanation: The molecule being conjugated to the this compound may be hydrophobic, and the resulting conjugate may have overall lower aqueous solubility than the starting biomolecule.
-
Solution:
-
Consider using a longer PEG linker (e.g., PEG8, PEG12) in future experiments, as longer PEG chains can further enhance the solubility of the final conjugate.[9]
-
For the current experiment, you can try to add solubility-enhancing excipients such as arginine or a low concentration of a non-ionic surfactant, if compatible with your downstream applications.
-
Cause 2: Aggregation of the Conjugate
-
Explanation: The conjugation process can sometimes induce conformational changes in proteins, leading to aggregation and precipitation.
-
Solution:
-
Optimize the molar ratio of the crosslinker to the biomolecule. Using a large excess of the crosslinker can sometimes lead to over-modification and aggregation.
-
Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer period to slow down the reaction and potentially reduce aggregation.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Buffer System | Solubility | Remarks |
| Water | Soluble[1][2] | Solubility is pH-dependent due to the carboxylic acid group. |
| Phosphate Buffered Saline (PBS) | Soluble[2] | High salt concentrations may reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Anhydrous DMSO is recommended for preparing stock solutions.[8] |
| Dimethylformamide (DMF) | Soluble[1][2] | Anhydrous DMF is recommended for preparing stock solutions.[8] |
| Dichloromethane (DCM) | Soluble[2] | Useful for certain organic synthesis steps. |
Table 2: Recommended pH for Different Moieties of this compound
| Functional Group | Recommended pH Range | Rationale |
| Maleimide | 6.5 - 7.5 | Optimal for reaction with thiols while minimizing hydrolysis.[7] |
| Carboxylic Acid | > 6.0 | Higher pH increases deprotonation and aqueous solubility. |
| Amine (for EDC/NHS coupling) | 7.0 - 8.5 | Efficient acylation of primary amines. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of this compound to warm to room temperature before opening.
-
Using a calibrated analytical balance, weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved.
-
Use the stock solution immediately or aliquot and store at -80°C for up to one month.[10] Avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for Conjugation to a Thiol-Containing Protein
-
Prepare the protein solution in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2) that is free of primary amines and thiols.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP. Remove the excess reducing agent before proceeding.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
Slowly add the stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted crosslinker and quenching agent.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Bioconjugation signaling pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, 1263045-16-4 | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG9-amine TFA salt, 2182602-22-6 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]
- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide-PEG4-NHS [nanocs.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
Technical Support Center: Stabilizing Thiol-Maleimide Linkages
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of thiol-maleimide linkages, a common concern in bioconjugation and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for my thiol-maleimide conjugates?
A1: The retro-Michael reaction is the reversal of the initial Michael addition that forms the bond between a thiol (from a cysteine residue, for example) and a maleimide. This reversal leads to the disassembly of your conjugate, which can cause premature release of a drug or label.[1][2][3] In a biological environment, the detached maleimide-bearing molecule can then react with other available thiols, such as glutathione or serum albumin, leading to off-target effects and reduced efficacy of your conjugate.[1][4][5]
Q2: What factors influence the rate of the retro-Michael reaction?
A2: Several factors can affect the stability of the thiosuccinimide linkage:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[1]
-
Temperature: Elevated temperatures can accelerate the rate of the retro-Michael reaction.[1]
-
Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability.[6][7]
-
Maleimide Substituents: The chemical nature of the substituent on the maleimide nitrogen can significantly impact stability. Electron-withdrawing groups can increase the rate of a stabilizing hydrolysis reaction.[1][8]
Q3: My conjugate is losing its payload during plasma stability assays. What's happening and how can I fix it?
A3: Significant payload loss in plasma is a strong indicator of the retro-Michael reaction.[9] Competing thiols in plasma, like albumin, can facilitate the exchange of your payload. To address this, consider the following strategies:
-
Promote Hydrolysis: The thiosuccinimide ring can be hydrolyzed to form a stable maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][9][10] This can be achieved by a post-conjugation incubation at a slightly basic pH (e.g., pH 8-9).[1][9]
-
Use Modified Maleimides: N-aryl maleimides undergo much faster hydrolysis, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[8][11]
-
Consider Alternative Chemistries: Next-generation linkers such as vinyl sulfones or those used in "click chemistry" form irreversible thioether bonds and offer greater stability.[11][12]
Troubleshooting Guide
Problem: Low Drug-to-Antibody Ratio (DAR) after conjugation.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the reaction is performed between pH 6.5 and 7.5 for optimal chemoselectivity for thiols.[9][10] Above pH 7.5, maleimides can react with amines.[9]
-
Control Molar Ratio: Use a sufficient excess of the maleimide-functionalized molecule to drive the reaction to completion, but avoid large excesses that can complicate purification.[9]
-
Ensure Thiol Availability: If conjugating to a protein, ensure that cysteine residues are fully reduced using a reducing agent like TCEP.
-
Problem: Premature drug release is observed in vitro.
-
Possible Cause: The thiol-maleimide linkage is undergoing the retro-Michael reaction.[9]
-
Troubleshooting Steps:
-
Confirm Payload Loss: Use LC-MS to analyze the conjugate after incubation in a relevant biological medium to confirm the loss of the payload.[9]
-
Implement a Stabilization Strategy:
-
Post-Conjugation Hydrolysis: After purification, incubate your conjugate at a controlled, slightly alkaline pH to promote the formation of the stable, ring-opened product.[1]
-
Employ Stabilizing Maleimide Derivatives: Redesign your linker to include maleimides that inherently favor hydrolysis or other stabilizing intramolecular reactions. A transcyclization reaction, forming a more stable six-membered ring, has been shown to prevent the retro-Michael reaction.[4][8][13][14][15]
-
-
Quantitative Data on Linker Stability
The stability of the thiol-maleimide adduct is highly dependent on the specific maleimide derivative used. The following tables summarize key performance metrics for different linker types.
Table 1: Reaction Conditions and Efficiency of Various Thiol-Reactive Linkers
| Linker Type | Optimal pH | Reaction Time | Efficiency | Notes |
| N-Alkyl Maleimide | 6.5-7.5 | 1-2 hours | >90% | Prone to retro-Michael reaction.[11] |
| N-Aryl Maleimide | 7.4 | < 1 hour | >90% | Faster reaction with thiolates compared to N-alkyl maleimides.[11] |
| Vinyl Sulfone | 7-9 | 2-4 hours | >90% | Forms a stable, irreversible thioether bond.[11] |
| Thiol-yne (Click Chemistry) | Catalyst dependent | 1-4 hours | >95% | Highly efficient and specific.[11] |
Table 2: Stability of Thioether Bonds Formed with Different Linkers
| Linker Type | Bond Type | Stability | Key Characteristics |
| N-Alkyl Maleimide | Thioether | Moderate | Susceptible to retro-Michael addition and hydrolysis.[11] |
| N-Aryl Maleimide | Thioether | High | The thiosuccinimide ring undergoes rapid hydrolysis, leading to a stable, ring-opened structure.[11] |
| Vinyl Sulfone | Thioether | High | Forms a stable and irreversible thioether bond.[11] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[11] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature.
-
Conjugation: Add the maleimide-functionalized molecule to the protein solution at a 5- to 20-fold molar excess.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight. Protect the reaction from light if using a light-sensitive molecule.
-
Quenching: Add a quenching reagent at a concentration of 1-2 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted small molecules.
-
Protocol 2: Post-Conjugation Hydrolysis for Thiosuccinimide Ring Opening
This protocol is designed to increase the stability of the conjugate by promoting the hydrolysis of the thiosuccinimide ring.
-
Materials:
-
Purified thiol-maleimide conjugate
-
Hydrolysis Buffer: 50 mM Tris or Borate buffer, pH 9.0
-
-
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified conjugate to the Hydrolysis Buffer.
-
Incubation: Incubate the conjugate solution at room temperature for 2-4 hours. The optimal time may need to be determined empirically.
-
Final Buffer Exchange: Exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Characterize the final conjugate to confirm its integrity and stability.
-
Visual Guides
Caption: The reversible nature of the thiol-maleimide linkage.
Caption: Pathways to mitigate retro-Michael reaction instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Inaccessible Cysteine Residues for Protein Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with labeling inaccessible cysteine residues in proteins.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any labeling on my protein of interest?
A1: This could be due to several factors:
-
Inaccessible Cysteine Residues: The target cysteine(s) may be buried within the protein's three-dimensional structure, preventing the labeling reagent from accessing them.
-
Reagent Instability: Thiol-reactive reagents can degrade over time, especially in aqueous solutions. Ensure your reagents are fresh and stored correctly.
-
Incorrect Buffer Conditions: The pH of your buffer can significantly impact the reactivity of both the cysteine and the labeling reagent. Most cysteine labeling reactions work optimally at a pH between 7 and 8.5.
-
Presence of Reducing Agents: Reducing agents like DTT or BME will compete with your protein for the labeling reagent. Ensure they are removed before starting the labeling reaction.
Q2: How can I confirm if my cysteine residue is truly inaccessible?
A2: You can use a combination of computational and experimental approaches:
-
Computational Modeling: Analyze the protein's crystal structure or a homology model to predict the solvent accessibility of the cysteine residue.
-
Denaturing vs. Native Labeling: Compare the labeling efficiency under denaturing conditions (e.g., using urea or guanidine hydrochloride) versus native conditions. Significantly higher labeling under denaturing conditions suggests the cysteine is buried.
-
Mass Spectrometry: Use mass spectrometry to identify which cysteine residues are being labeled. If a specific cysteine is consistently unlabeled under native conditions but labeled under denaturing conditions, it is likely inaccessible.
Q3: What strategies can I use to label inaccessible cysteine residues?
A3: Several methods can be employed to expose buried cysteine residues for labeling:
-
Reversible Denaturation: Partially unfold the protein using mild denaturants (e.g., low concentrations of urea or guanidine HCl) to expose the cysteine, then refold the protein after labeling.
-
pH-Induced Conformational Changes: Modifying the pH can sometimes induce conformational changes that expose buried residues.
-
Ligand Binding: The binding of a ligand or substrate can sometimes cause a conformational change that increases the accessibility of a nearby cysteine.
-
Use of Smaller, More Permeable Reagents: Some labeling reagents are smaller and more cell-permeable, which might allow them to access partially buried cysteines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Cysteine residue is inaccessible. | Use a reversible denaturation protocol (see Experimental Protocols). |
| Reagent has degraded. | Prepare fresh labeling reagent immediately before use. | |
| Suboptimal pH. | Optimize the reaction buffer pH (test a range from 7.0 to 8.5). | |
| Presence of competing reducing agents. | Remove all reducing agents (e.g., DTT, BME) using dialysis or a desalting column prior to labeling. | |
| Non-specific Labeling | Labeling reagent concentration is too high. | Titrate the labeling reagent to determine the optimal concentration with minimal non-specific binding. |
| Reaction time is too long. | Perform a time-course experiment to find the shortest time required for specific labeling. | |
| Reaction with other nucleophilic residues (e.g., lysine). | Ensure the pH is not too high (ideally below 8.5) to minimize reactivity with other residues. | |
| Protein Precipitation | Denaturant concentration is too high or incubation is too long. | Optimize the denaturant concentration and incubation time for reversible unfolding. |
| Labeling reagent is causing aggregation. | Screen different labeling reagents that may be more compatible with your protein. |
Experimental Protocols
Protocol 1: Reversible Denaturation for Labeling Inaccessible Cysteines
-
Initial Protein Preparation: Purify the protein of interest and ensure it is in a buffer free of any reducing agents.
-
Denaturation: Slowly add a concentrated stock solution of a denaturant (e.g., 8M Urea or 6M Guanidine HCl) to the protein solution to a final concentration that is sufficient to expose the target cysteine but not cause irreversible unfolding. This concentration needs to be optimized for each protein (e.g., start with a range of 1-4M Urea). Incubate at room temperature for 1-2 hours.
-
Labeling: Add the thiol-reactive labeling reagent (e.g., maleimide or iodoacetamide derivative) at a 5-10 fold molar excess over the protein. Incubate for 1-2 hours at room temperature or 4°C, protected from light.
-
Refolding: Remove the denaturant and excess labeling reagent by dialysis or buffer exchange into a refolding buffer. The refolding buffer should be optimized for the specific protein but often contains additives like L-arginine to prevent aggregation.
-
Analysis: Confirm labeling and proper protein folding using techniques such as mass spectrometry, SDS-PAGE, and functional assays.
Diagrams
Caption: Workflow for labeling inaccessible cysteines via reversible denaturation.
Caption: Troubleshooting logic for low or no cysteine labeling.
Technical Support Center: Quenching Unreacted Mal-amido-PEG4-acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of unreacted Mal-amido-PEG4-acid following its conjugation to thiol-containing molecules. This resource is intended for researchers, scientists, and drug development professionals working on bioconjugation applications.
Troubleshooting Guide
Unsuccessful or improper quenching of unreacted this compound can lead to a variety of downstream issues, including conjugate instability, aggregation, and off-target effects. This guide provides solutions to common problems encountered during the quenching step.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugate Purity After Purification | Incomplete quenching of unreacted this compound. | Increase the molar excess of the quenching agent (e.g., L-cysteine, 2-mercaptoethanol). A 10-50 fold molar excess of the quenching agent over the initial amount of this compound is a good starting point. Extend the quenching reaction time to ensure complete reaction. Monitor the reaction for the disappearance of the maleimide group. |
| Conjugate Aggregation | Cross-linking caused by unquenched maleimide groups reacting with other thiol-containing molecules in the solution. | Ensure rapid and efficient quenching immediately after the conjugation reaction is complete. Use a sufficient excess of a small, highly reactive quenching agent like 2-mercaptoethanol to quickly cap all unreacted maleimides. |
| Instability of the Final Conjugate (Loss of Payload) | The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, leading to deconjugation.[1] | After the initial quenching step, consider adjusting the pH of the conjugate solution to 8.5-9.0 and incubating to promote hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether.[1] This can reduce the likelihood of the reverse reaction. |
| Off-Target Binding in Downstream Assays | Unquenched maleimide groups on the conjugate can react with other biomolecules (e.g., serum albumin) in subsequent applications.[2] | Optimize the quenching protocol to ensure all maleimide groups are capped. After quenching, purify the conjugate thoroughly using size-exclusion chromatography (SEC) or dialysis to remove excess quenching agent and any remaining unreacted this compound.[3] |
| Variability Between Batches | Inconsistent quenching efficiency due to variations in reagent preparation or reaction conditions. | Prepare fresh solutions of the quenching agent for each experiment. Ensure the pH of the reaction mixture is maintained between 6.5 and 7.5 during the conjugation and quenching steps for optimal thiol reactivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for unreacted this compound?
A1: The most common quenching agents are small molecule thiols. These include:
-
L-cysteine: A naturally occurring amino acid that is effective and biocompatible.
-
2-Mercaptoethanol (β-ME): A potent reducing agent and efficient quenching agent.
-
N-acetylcysteine: Another stable and effective thiol-containing molecule.[5]
-
Glutathione (GSH): A tripeptide that is also a good quenching agent.[6]
Q2: What is the recommended molar excess of the quenching agent?
A2: A general recommendation is to use a 10 to 50-fold molar excess of the quenching agent relative to the initial molar quantity of the this compound used in the conjugation reaction. However, the optimal ratio should be determined empirically for each specific application.
Q3: How long should the quenching reaction be performed?
A3: The quenching reaction is typically rapid. An incubation time of 15 to 30 minutes at room temperature is usually sufficient to ensure complete reaction of the excess maleimide.[4]
Q4: What is the optimal pH for the quenching reaction?
A4: The quenching reaction should be performed at a pH between 6.5 and 7.5. This pH range is optimal for the selective reaction of the maleimide with thiols and minimizes side reactions such as hydrolysis of the maleimide group or reaction with amines, which can occur at higher pH values.[4]
Q5: How can I confirm that the quenching reaction is complete?
A5: The completion of the quenching reaction can be monitored by assaying for the presence of unreacted maleimide groups. A common method is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically. By measuring the consumption of the thiol quenching agent, you can infer the amount of reacted maleimide.
Q6: What are the potential side effects of using an excessive amount of quenching agent?
A6: While a molar excess of the quenching agent is necessary, a very large excess can sometimes interfere with downstream applications if not properly removed. For instance, excess thiol-containing molecules could potentially reduce disulfide bonds in the conjugated protein or interfere with subsequent analytical techniques. Therefore, it is crucial to remove the excess quenching agent after the reaction is complete, typically through size-exclusion chromatography or dialysis.[3]
Experimental Protocols
General Protocol for Quenching Unreacted this compound
This protocol provides a general procedure for quenching unreacted this compound after a conjugation reaction.
-
Prepare Quenching Agent Stock Solution:
-
Immediately before use, prepare a stock solution of the chosen quenching agent (e.g., 1 M L-cysteine in a compatible buffer, pH 7.0-7.5).
-
-
Quenching Reaction:
-
At the end of the conjugation reaction, add the quenching agent stock solution to the reaction mixture to achieve the desired final molar excess (e.g., 20-fold molar excess over the initial amount of this compound).
-
Gently mix the solution and incubate at room temperature for 30 minutes.
-
-
Purification:
-
Remove the excess quenching agent and unreacted this compound from the conjugated product using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
-
Visualizations
Experimental Workflow for this compound Conjugation and Quenching
Caption: Workflow for the conjugation of this compound and subsequent quenching.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for issues arising from the quenching step.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 6. Reaction of the model thiol 2-mercaptoethanol and glutathione with methylvinylmaleimide, a Michael acceptor with extended conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mal-amido-PEG4-acid and SMCC as Crosslinkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical determinant of the efficacy, stability, and therapeutic window of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two widely used heterobifunctional crosslinkers: Mal-amido-PEG4-acid and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their chemical structures, mechanisms of action, and performance in ADCs, supported by experimental data and detailed protocols.
Executive Summary
This compound and SMCC are both designed to link antibodies to thiol-containing cytotoxic payloads. However, they possess distinct structural features that significantly impact the resulting ADC's properties. The primary difference lies in their spacer arms: this compound features a hydrophilic polyethylene glycol (PEG) chain, while SMCC has a more hydrophobic cyclohexane ring. Additionally, the stability of the maleimide-thiol linkage, a common feature of both, is a critical performance parameter. Emerging data suggests that modifications to the maleimide structure, similar to the environment provided by the this compound linker, can enhance stability compared to the traditional maleimide found in SMCC.
| Feature | This compound | SMCC |
| Reactive Groups | Maleimide (thiol-reactive), Carboxylic Acid (amine-reactive after activation) | Maleimide (thiol-reactive), NHS Ester (amine-reactive) |
| Spacer Arm | Hydrophilic PEG4 | Hydrophobic Cyclohexane |
| Key Advantages | Increased hydrophilicity, reduced aggregation, potentially improved pharmacokinetics and linker stability. | Well-established, rigid spacer. |
| Key Disadvantages | Requires an additional activation step for the carboxylic acid. | Potential for ADC aggregation, and the maleimide-thiol bond can be susceptible to retro-Michael reaction, leading to premature drug release. |
Chemical Structures and Reaction Mechanisms
Both linkers facilitate the formation of a stable thioether bond with a sulfhydryl group on the cytotoxic drug and an amide bond with a primary amine (typically the ε-amino group of a lysine residue) on the antibody.
SMCC contains a pre-activated N-hydroxysuccinimide (NHS) ester that reacts directly with amines.
This compound , on the other hand, has a terminal carboxylic acid that requires activation, commonly with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form an NHS ester prior to reaction with the antibody.
Performance Comparison: Experimental Data
In Vivo Linker Stability
A critical performance metric for an ADC is the stability of the linker in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic index. The thiosuccinimide bond formed between a maleimide and a thiol is known to be susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the plasma.
Recent advancements have led to the development of self-stabilizing maleimides that undergo hydrolysis of the succinimide ring to form a stable, open-ring structure, preventing the retro-Michael reaction. While this compound itself is not explicitly marketed as "self-stabilizing," the chemical environment and the subsequent hydrolysis of the maleimide can contribute to enhanced stability compared to the conventional maleimide in SMCC.
A study directly comparing a self-stabilizing maleimide linker with a conventional maleimidocaproyl (mc) linker, which is structurally analogous to the reactive portion of SMCC, demonstrated a significant advantage in payload retention in a rat model.
| Linker Type | % Payload Remaining (Day 7) |
| Self-stabilizing Maleimide ADC | > 90% |
| Conventional Maleimide (mc) ADC | ~ 50% |
| Table 1: In vivo stability comparison of a self-stabilizing maleimide ADC versus a conventional maleimide ADC in rats. The data shows significantly less payload loss over a 7-day period for the ADC with the self-stabilizing linker. |
This data strongly suggests that ADCs constructed with linkers designed for enhanced maleimide stability, a principle that can be applied to this compound, are likely to exhibit superior in vivo stability compared to those made with SMCC.
Hydrophilicity and Aggregation
The conjugation of hydrophobic payloads to an antibody can increase the propensity for aggregation, which can lead to faster clearance from circulation and potential immunogenicity. The hydrophilic PEG4 spacer in this compound helps to mitigate this issue by increasing the overall hydrophilicity of the ADC. In contrast, the cyclohexane group in SMCC is hydrophobic and can contribute to aggregation.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) |
| Hydrophilic PEG Linker | 8 | < 5% | Maintained or Improved |
| Hydrophobic Linker | 8 | > 20% | - |
| Table 2: General comparison of ADCs with hydrophilic versus hydrophobic linkers. The inclusion of PEG linkers allows for a higher DAR with significantly reduced aggregation.[1] |
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is heavily influenced by its stability and hydrophilicity. ADCs with hydrophilic linkers often exhibit more favorable PK properties. Studies have shown that ADCs with PEG linkers tend to have slower clearance rates and longer plasma half-lives compared to those with more hydrophobic linkers.[2][3] This is attributed to reduced aggregation and less non-specific uptake by the reticuloendothelial system.
While direct comparative PK data for this compound and SMCC is limited, the general trend observed with PEGylated ADCs suggests that an ADC constructed with this compound would likely have a more favorable PK profile than one constructed with SMCC.
Experimental Protocols
The following are generalized, side-by-side protocols for the synthesis of ADCs using this compound and SMCC. Optimization of molar ratios, reaction times, and purification methods is essential for each specific antibody-drug combination.
Protocol: ADC Synthesis with this compound
1. Activation of this compound:
-
Dissolve this compound and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution at a molar ratio of 1:1.1 relative to the linker.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
2. Antibody Preparation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.
3. Conjugation of Activated Linker to Antibody:
-
Add a 10-20 fold molar excess of the activated Mal-amido-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
4. Purification 1:
-
Remove excess linker using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a slightly acidic buffer (e.g., PBS, pH 6.5-7.0) to maintain maleimide stability.
5. Conjugation of Thiol-Drug:
-
Add a 1.5-5 fold molar excess of the thiol-containing drug (dissolved in a compatible organic solvent) to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
6. Purification 2:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug, aggregates, and other impurities.
7. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess purity and aggregation by SEC.
Protocol: ADC Synthesis with SMCC
1. Antibody Preparation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.
2. Conjugation of SMCC to Antibody:
-
Dissolve SMCC in a suitable organic solvent (e.g., DMSO or DMF).
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
3. Purification 1:
-
Remove excess SMCC using a desalting column or TFF, exchanging the buffer to a slightly acidic buffer (e.g., PBS, pH 6.5-7.0).
4. Conjugation of Thiol-Drug:
-
Add a 1.5-5 fold molar excess of the thiol-containing drug to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
5. Purification 2:
-
Purify the ADC using SEC or HIC.
6. Characterization:
-
Determine the DAR and assess purity and aggregation as described above.
Conclusion
The selection between this compound and SMCC depends on the specific goals of the ADC development program.
SMCC is a well-established and widely used crosslinker that provides a rigid and stable connection between the antibody and the payload. However, its hydrophobic nature can lead to aggregation, and the stability of the maleimide-thiol linkage can be a concern for in vivo applications.
This compound offers several potential advantages. The hydrophilic PEG4 spacer can improve the solubility of the ADC, reduce aggregation, and lead to a more favorable pharmacokinetic profile. Furthermore, the maleimide chemistry, when properly handled, can result in a more stable linkage in vivo, minimizing premature drug release. The trade-off is the requirement for an additional activation step in the conjugation process.
For the development of next-generation ADCs with high drug-to-antibody ratios and improved therapeutic windows, the properties offered by this compound make it a compelling alternative to traditional linkers like SMCC. Careful experimental evaluation is crucial to determine the optimal linker for any given antibody-drug combination.
References
A Researcher's Guide to Selecting the Optimal PEG Spacer Length for Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development, employed to enhance the therapeutic properties of molecules ranging from small drugs to large biologics like proteins, peptides, and antibodies.[1][] The PEG spacer, which links the therapeutic molecule to its target or another functional moiety, is not merely a passive connector. Its length is a critical design parameter that profoundly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the bioconjugate.[3][4] This guide provides a comprehensive comparison of different PEG spacer lengths, supported by experimental data, to aid researchers in navigating the complexities of bioconjugation.
The Impact of PEG Spacer Length on Bioconjugate Performance
The choice of PEG spacer length involves a series of trade-offs. A longer spacer can improve solubility and shield the bioconjugate from the immune system, but it may also introduce excessive flexibility or steric hindrance that can impair biological activity.[5][6] Conversely, a shorter spacer might be ideal for compact labeling but may not provide sufficient separation or solubility enhancement.[4] The optimal length is highly dependent on the specific application, the nature of the conjugated molecules, and the desired therapeutic outcome.[7][8]
Key Performance Metrics Influenced by PEG Spacer Length:
-
Solubility and Aggregation: Hydrophobic payloads often lead to aggregation of bioconjugates, particularly in antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs). Introducing a hydrophilic PEG spacer mitigates this issue.[7][9] Longer PEG chains generally provide greater solubility and reduce aggregation, a crucial factor for formulation stability and in vivo performance.[9][10] For instance, studies with ADCs have shown that incorporating a PEG8 spacer enhances the solubility of the linker-payload.[9]
-
Pharmacokinetics (PK): PEGylation is renowned for its ability to extend the circulation half-life of therapeutics.[1][3] Increasing the PEG spacer length increases the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs its time in the bloodstream.[7][11] This extended circulation can lead to greater accumulation at the target site, such as a tumor. However, there is a point of diminishing returns; studies on PEGylated glucuronide-MMAE linkers found that a PEG8 side chain was the minimum length for optimal clearance, with longer chains like PEG12 and PEG24 offering no significant further advantage.[7]
-
Immunogenicity: The PEG chain can act as a shield, masking the therapeutic molecule from the immune system and thereby reducing its immunogenicity.[3][11] This "stealth effect" is a primary advantage of PEGylation.[12] While generally considered non-immunogenic, some evidence suggests that repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies.[4] Paradoxically, in the context of vaccines, using a PEG spacer was found to increase the immunogenicity of a meningococcal conjugate vaccine by reducing the steric shielding effect of the carrier protein on the polysaccharide antigen.[13]
-
Binding Affinity and Biological Activity: The length of the PEG spacer can directly impact the biological function of the conjugated molecule. An optimal spacer provides sufficient distance to overcome steric hindrance between the therapeutic and its target receptor.[5] In a study targeting dendritic cells, a longer PEG spacer (5 kDa) was required for specific accumulation in primary cells, whereas a shorter one (0.65 kDa) worked best for cell lines.[14][15] However, increasing spacer length can also negatively affect activity. In one study, the binding affinity (IC50) of a bombesin analog decreased as the PEG spacer length increased from PEG2 to PEG6.[16] This highlights a critical trade-off: longer linkers may improve PK but can reduce in vitro potency.[7]
-
Stability and Proteolytic Resistance: The hydration layer formed by the PEG chain can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.[5][17] A study on alpha-1 antitrypsin (AAT) showed that conjugation with a 2-armed 40 kDa PEG significantly improved its resistance to proteolysis.[17][18] This effect is generally more pronounced with larger PEG chains.
Quantitative Data on PEG Spacer Length Performance
The optimal PEG spacer length is context-dependent and must be determined empirically for each new bioconjugate. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of different PEG spacer lengths on performance.
Table 1: Effect of PEG Spacer Length on In Vitro Cytotoxicity and Binding Affinity
| Bioconjugate System | PEG Spacer Length | IC50 (nM) | Target/Cell Line | Key Finding | Reference(s) |
| natGa-NOTA-RM26 (Bombesin analog) | PEG2 | 3.1 ± 0.2 | PC-3 cells | Increasing PEG length slightly decreased binding affinity. | [16] |
| PEG3 | 3.9 ± 0.3 | PC-3 cells | [16] | ||
| PEG4 | 5.4 ± 0.4 | PC-3 cells | [16] | ||
| PEG6 | 5.8 ± 0.3 | PC-3 cells | [16] | ||
| Trastuzumab-MMAD Conjugate | PEG2 | - | - | Achieved a higher Drug-to-Antibody Ratio (DAR) compared to PEG8. | [5] |
| PEG8 | - | - | Associated with increased aggregation compared to PEG2. | [5] |
Table 2: Effect of PEG Spacer Length on In Vivo Performance
| Bioconjugate System | PEG Spacer Length | Key Performance Metric | Animal Model | Key Finding | Reference(s) |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Lower liver uptake | Normal mice | PEG3 showed the most favorable biodistribution profile. | [5][16] |
| PEG2, PEG4, PEG6 | Higher liver uptake | Normal mice | [16] | ||
| 177Lu-Bombesin Antagonist | PEG4 & PEG6 | High tumor-to-kidney ratio (7.8 & 9.7 at 4h) | PC-3 tumor-bearing mice | PEG4 and PEG6 showed significantly better properties than PEG2 and PEG12. | [19] |
| Folate-Liposomal Doxorubicin | 2 kDa (FL-2K) | Lower tumor accumulation | KB tumor-bearing mice | Tumor accumulation increased significantly with longer PEG linkers. | [20] |
| 5 kDa (FL-5K) | Intermediate tumor accumulation | KB tumor-bearing mice | [20] | ||
| 10 kDa (FL-10K) | Highest tumor accumulation | KB tumor-bearing mice | The 10 kDa linker resulted in a >40% greater reduction in tumor size. | [20] | |
| Antibody-functionalized Nanocarriers | 0.65 kDa | Best targeting in DC2.4 cell line | In vitro | Optimal PEG length was cell-type dependent. | [14][15] |
| 5 kDa | Best targeting in primary BMDCs & cDC1s | In vitro | Longer PEG was needed for primary cells, highlighting the importance of the biological context. | [14][15] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing the effects of different PEG spacer lengths. Below are protocols for key experiments.
Protocol 1: General Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes the conjugation of an NHS-activated PEG spacer to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein/antibody solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Amine-reactive PEG linker (e.g., NHS-PEG-Maleimide, NHS-PEG-Azide) of varying lengths.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in a reaction buffer free of primary amines (e.g., PBS).
-
PEG-Linker Stock Solution Preparation: Allow the NHS-ester PEG linker vial to equilibrate to room temperature before opening to prevent moisture contamination.[5] Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction:
-
Calculate the volume of the PEG linker stock solution needed to achieve the desired molar excess over the protein (typically a 10- to 20-fold excess).[5]
-
Add the calculated volume of the linker stock solution to the protein solution while gently vortexing or stirring.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG linker and purify the PEGylated conjugate using SEC or IEX.[1]
-
Characterization: Analyze the final product using SDS-PAGE to confirm conjugation and estimate molecular weight. Use techniques like SEC-MALS to determine the degree of PEGylation and aggregation state.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of a bioconjugate (e.g., an ADC) with different PEG spacer lengths.
Materials:
-
Target cancer cell lines.
-
Appropriate cell culture media and supplements (e.g., FBS, antibiotics).
-
96-well plates.
-
Bioconjugates with different PEG spacer lengths.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[7]
-
ADC Treatment: Prepare serial dilutions of the bioconjugates with different PEG linkers in cell culture media.[7] Remove the old media from the cells and add the ADC dilutions. Include untreated cells as a negative control and a relevant cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability against the log of the conjugate concentration and fit a dose-response curve to calculate the IC50 value for each PEG spacer length.
Visualizing Workflows and Concepts
Diagrams created using Graphviz DOT language help clarify complex processes and relationships in bioconjugation.
Caption: Experimental workflow for comparing different PEG spacer lengths.
Caption: The trade-offs associated with selecting PEG spacer length.
Caption: Logical relationship of components in a PEGylated ADC.
Conclusion
The length of a PEG spacer is a pivotal parameter in the design of bioconjugates that dictates a delicate balance between beneficial properties and potential drawbacks. While longer PEGs generally enhance solubility, stability, and circulation half-life, they can also lead to reduced biological activity and challenges in achieving a high drug-to-antibody ratio.[7][9][16] Conversely, shorter PEGs may offer better activity but fall short in improving pharmacokinetics and preventing aggregation. The evidence strongly indicates that there is no universally optimal PEG length; the ideal choice is contingent upon the specific therapeutic, its target, and the desired clinical outcome.[7][14] Therefore, a systematic evaluation of a range of PEG spacer lengths through rigorous in vitro and in vivo testing is a critical step in the preclinical development of any new bioconjugate.
References
- 1. creativepegworks.com [creativepegworks.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
- 13. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
A Researcher's Guide to Thiol-Reactive Conjugation: Comparing Alternatives to Maleimide Chemistry
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation. While maleimide-based chemistry has long been the standard for its high reactivity and specificity towards thiol groups, concerns over the stability of the resulting thioether bond have driven the development of robust alternatives. The primary drawback of the maleimide-thiol adduct is its susceptibility to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to deconjugation and potential off-target effects in vivo.[1][2][3]
This guide provides an objective comparison of prominent alternatives to traditional maleimide chemistry, offering a clear overview of their reaction mechanisms, stability profiles, and ideal use cases, supported by experimental data and detailed protocols.
The Challenge: Instability of the Maleimide-Thiol Adduct
The reaction between a maleimide and a thiol proceeds via a Michael addition to form a succinimidyl thioether (SITE) linkage.[2] While efficient, this bond is not always stable under physiological conditions. It can undergo a retro-Michael reaction, reversing the conjugation, or participate in thiol exchange with endogenous molecules.[4][5] This instability is a significant liability for applications like antibody-drug conjugates (ADCs), where premature payload release can compromise efficacy and increase toxicity.[6][7]
Comparative Analysis of Thiol-Reactive Chemistries
Several classes of reagents have been developed to address the limitations of maleimides, each offering a unique profile of reactivity, stability, and specificity.
| Chemistry | Reaction Mechanism | Linkage Formed | Linkage Stability | Typical Reaction Conditions | Key Advantages | Disadvantages |
| Maleimide (Traditional) | Michael Addition | Succinimidyl Thioether | Reversible . Prone to retro-Michael reaction and thiol exchange.[2][4][8] | pH 6.5 - 7.5, Room Temp, 1-2 hours | High specificity for thiols, rapid reaction kinetics.[9][] | Conjugate instability in reducing environments.[5] |
| Next-Gen Maleimides (NGMs) | Michael Addition & Disulfide Re-bridging/Hydrolysis | Hydrolyzed Thioether or Re-bridged Disulfide | High . Ring hydrolysis or bridging prevents retro-Michael addition.[6][11][12] | pH 7.0 - 8.0, Room Temp, 1-4 hours | Enhanced stability, can generate homogeneous ADCs from native antibodies.[13][14] | Can have slightly slower kinetics than traditional maleimides. |
| Haloacetyls (Iodo/Bromo-acetamides) | Nucleophilic Substitution (SN2) | Thioether | Very High . Forms a stable, irreversible bond.[1][15] | pH 7.5 - 8.5, Room Temp, 2-24 hours | More stable linkage than maleimides.[1] | Slower reaction rates, potential for off-target reactions with His, Lys, Met at higher pH.[1][16] |
| Vinyl Sulfones | Michael Addition | Thioether | Very High . Forms a stable, irreversible bond.[2][17] | pH 7.0 - 9.0, Room Temp, 2-4 hours | Stable and irreversible linkage, good selectivity for thiols.[6][17] | Generally slower reaction rates compared to maleimides.[2] |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | Disulfide | Reversible (Cleavable) . Can be cleaved by reducing agents. | pH 7.0 - 8.0, Room Temp, 1-2 hours | Allows for controlled release of conjugated molecule in a reducing environment.[18] | Not suitable for applications requiring long-term stability in vivo.[2] |
| Thiol-Yne (Click Chemistry) | Radical Addition | Thioether | Very High . Forms a highly stable and irreversible linkage.[19][20] | Catalyst or UV initiation, Room Temp, 1-4 hours | Highly efficient and specific, forms a very stable bond.[6][19] | Often requires a catalyst or photoinitiation which may not be compatible with all biomolecules.[18] |
| Methylsulfonyl Phenyloxadiazoles (PODS) | Julia-Kocienski-like Reaction | Thioether | Superior . More stable than maleimide conjugates in human plasma.[4] | pH 5.8 - 8.0, Room Temp, <1 hour | Rapid, highly chemoselective, and forms exceptionally stable conjugates.[4][21] | Newer chemistry, less commercial availability of reagents compared to maleimides. |
| Perfluoroaromatics (PFAs) | Nucleophilic Aromatic Substitution (SNAr) | Thioaryl Ether | High . Forms a stable thioether bond. | Room Temp, Mildly basic | Rapid and mild reaction, allows for selective modification.[22][23] | Newer methodology, substrate scope and potential side reactions are still being fully explored. |
Reaction Mechanism Diagrams
The choice of conjugation chemistry dictates the type of covalent bond formed and, consequently, its stability. The diagrams below illustrate the fundamental reaction pathways for several key alternatives to maleimide chemistry.
Experimental Protocols
Reproducible and comparable data rely on well-defined experimental protocols. Below are representative methods for maleimide and vinyl sulfone conjugations.
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody) at 1-10 mg/mL.
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF).
-
Conjugation Buffer: Degassed 1x PBS or 100 mM HEPES, pH 7.0-7.5.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Quenching Reagent: N-acetyl cysteine or free cysteine (100 mM stock).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: If necessary, reduce protein disulfide bonds by incubating with a 10-fold molar excess of TCEP in conjugation buffer for 1 hour at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide-functionalized molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 10-fold molar excess of the quenching reagent (relative to the maleimide compound) to cap any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Remove unreacted small molecules and quenching reagent by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and retained biological activity.
Protocol 2: General Vinyl Sulfone Conjugation to a Thiol-Containing Protein
This protocol outlines a typical procedure for using a vinyl sulfone reagent, which generally requires slightly more basic conditions and longer incubation times than maleimides.
Materials:
-
Thiol-containing protein at 1-10 mg/mL.
-
Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF).
-
Conjugation Buffer: Degassed 100 mM sodium phosphate or borate buffer, pH 8.0.
-
Quenching Reagent: 2-Mercaptoethanol (BME) or Dithiothreitol (DTT).
-
Purification System: Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Protein Preparation: Prepare the protein in the degassed conjugation buffer as described in Protocol 1.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the vinyl sulfone-functionalized molecule to the protein solution.
-
Incubation: Incubate the reaction for 4 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS to determine completion.
-
Quenching: Add a 10-fold molar excess of BME or DTT to quench the reaction. Incubate for 30 minutes.
-
Purification: Purify the conjugate using SEC to remove excess reagents.
-
Characterization: Analyze the final conjugate to confirm successful labeling and functionality.
Workflow for Conjugate Preparation and Stability Assessment
A systematic workflow is critical for evaluating and comparing different conjugation chemistries. The process involves preparing the biomolecule, performing the conjugation, purifying the product, and finally, assessing its stability under relevant conditions.
Conclusion
The choice between maleimide chemistry and its alternatives depends heavily on the specific application and the required stability of the final bioconjugate. While traditional maleimides offer rapid and highly specific conjugation, their inherent instability is a critical drawback for in vivo therapeutic applications.[2][6]
For developing robust therapeutics like ADCs, Next-Generation Maleimides , Vinyl Sulfones , and PODS reagents present significant advantages by forming stable, effectively irreversible linkages.[4][6][11] For applications requiring controlled release, Pyridyl Disulfides offer a built-in cleavable linkage.[18] As the field of bioconjugation advances, these alternative chemistries provide an expanded toolbox for scientists to create more stable, effective, and safer biomolecular constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. leica-microsystems.com [leica-microsystems.com]
- 17. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Mal-amido-PEG4-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The characterization of bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical aspect of therapeutic development. The choice of linker technology not only influences the stability and efficacy of the conjugate but also dictates the analytical strategies required for its comprehensive characterization. This guide provides a comparative analysis of the mass spectrometry techniques used to characterize proteins and other biomolecules conjugated with Mal-amido-PEG4-acid, offering insights into its performance against other common linker alternatives.
Introduction to this compound Linkers
This compound is a heterobifunctional crosslinker that is gaining prominence in bioconjugation. It features a maleimide group for covalent linkage to thiol groups (e.g., from cysteine residues in a protein) and a carboxylic acid group for conjugation to primary amines. The inclusion of a four-unit polyethylene glycol (PEG) chain enhances the solubility and reduces the immunogenicity of the resulting conjugate. This guide will delve into the mass spectrometric behavior of conjugates formed using this linker and compare it with alternatives.
Mass Spectrometry for Bioconjugate Analysis: An Overview
Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise information on molecular weight, drug-to-antibody ratio (DAR), and conjugation sites. The most commonly employed MS techniques for ADC analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with Time-of-Flight (TOF) mass analyzers.
Experimental Workflow for Mass Spectrometry Analysis
A typical workflow for the analysis of a this compound conjugate involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the mass spectrometry analysis of bioconjugates.
Comparative Analysis of this compound Conjugates
The performance of this compound in mass spectrometry can be compared with other linkers based on several key parameters:
-
Ionization Efficiency: The PEG chain can influence the ionization efficiency in both ESI and MALDI-MS.
-
Mass Resolution and Heterogeneity: The monodisperse nature of discrete PEG linkers like this compound leads to less complex spectra compared to polydisperse PEG linkers.
-
Drug-to-Antibody Ratio (DAR) Determination: The clear mass shift provided by the linker allows for accurate DAR calculation.
-
Fragmentation Analysis: The fragmentation pattern of the linker in MS/MS experiments can provide valuable structural information.
Quantitative Data Comparison
While specific, direct comparative studies between this compound and a wide array of other linkers are not extensively published in peer-reviewed literature, we can infer performance from studies on similar linker types. For instance, studies comparing linkers with varying PEG chain lengths (e.g., SMCC, SM(PEG)2, and SM(PEG)12) have demonstrated the utility of MALDI-TOF MS in determining DAR values. The discrete mass of the this compound linker allows for precise mass shift calculations, facilitating accurate DAR determination.
| Linker Type | Average Molecular Weight (Da) | Expected Mass Shift per Conjugation (Da) | Common MS Technique | Key Analytical Considerations |
| This compound | 416.43 | 416.43 + Drug MW | ESI-MS, MALDI-TOF | Monodisperse nature simplifies spectra. |
| SMCC | 334.32 | 334.32 + Drug MW | ESI-MS, MALDI-TOF | Non-PEGylated, more hydrophobic. |
| SM(PEG)2 | 426.42 | 426.42 + Drug MW | ESI-MS, MALDI-TOF | Short, monodisperse PEG chain. |
| SM(PEG)12 | 843.0 | 843.0 + Drug MW | ESI-MS, MALDI-TOF | Longer, monodisperse PEG chain. |
Note: The expected mass shift is for the linker itself and does not include the mass of the conjugated drug.
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the linker solution to the protein solution at a desired molar excess. Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
General Protocol for MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation: Mix the purified conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for intact proteins).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Data Analysis: Determine the average molecular weight of the conjugate and calculate the DAR based on the mass shift from the unconjugated protein.
General Protocol for LC-ESI-MS Analysis
-
LC Separation: Separate the conjugate from impurities using a reverse-phase or size-exclusion column coupled to the ESI-MS system.
-
MS Analysis: Acquire mass spectra of the eluting conjugate.
-
Data Deconvolution: Use deconvolution software to convert the charge-state envelope into a zero-charge mass spectrum.
-
Analysis: Determine the molecular weight and DAR from the deconvoluted spectrum.
Visualization of Key Structures and Pathways
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Conjugation Reaction Schematic
A Comparative Guide to HPLC and Alternative Methods for Monitoring Mal-amido-PEG4-acid Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins and peptides via maleimide-thiol chemistry is a cornerstone of modern biopharmaceutical development. Monitoring the kinetics of these reactions is critical for process optimization, quality control, and ensuring the desired product characteristics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and viable alternatives for monitoring the reaction kinetics of Maleimide-amido-PEG4-acid with thiol-containing molecules.
Introduction to Mal-amido-PEG4-acid Conjugation
Maleimide-amido-PEG4-acid is a hydrophilic linker containing a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond. Understanding the rate of this reaction is essential to control the degree of labeling, minimize side reactions like maleimide hydrolysis, and ensure batch-to-batch consistency.
Analytical Methods for Reaction Monitoring: A Head-to-Head Comparison
Several analytical techniques can be employed to monitor the progress of the maleimide-thiol conjugation. The choice of method depends on factors such as the nature of the reactants, the required sensitivity and specificity, sample throughput needs, and available instrumentation. The primary methods discussed are Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic assays.
Table 1: Quantitative Comparison of Analytical Methods
| Parameter | RP-HPLC | HIC | LC-MS | Spectroscopic Assay (Ellman's) |
| Principle | Separation based on hydrophobicity | Separation based on surface hydrophobicity | Separation by chromatography, detection by mass-to-charge ratio | Colorimetric detection of free thiols |
| Primary Measurement | Disappearance of reactants, appearance of product | Separation of conjugated from unconjugated species | Direct mass confirmation of reactants and products | Disappearance of free thiols |
| Specificity | High | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µM range | Low µM range | High nM to low pM range | Low µM range |
| Linearity | Excellent (typically R² > 0.99) | Good to Excellent (typically R² > 0.98) | Excellent (typically R² > 0.99) | Good (typically R² > 0.98) |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 10% |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 10-30 minutes | 5-15 minutes |
| Key Advantage | Robust, reproducible, widely available | Non-denaturing, preserves protein structure | Unambiguous identification of products and byproducts | Rapid, simple, high-throughput |
| Key Disadvantage | Can be denaturing for sensitive proteins | Lower resolution for small PEG chains | High instrument cost, complex method development | Prone to interference from other absorbing compounds |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific applications.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for separating the reactants (this compound and thiol-containing molecule) from the conjugated product based on differences in their hydrophobicity.
Methodology:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm for proteins and peptides, and around 300 nm to monitor the disappearance of the maleimide group.
-
Kinetic Analysis: Aliquots of the reaction mixture are taken at different time points, the reaction is quenched (e.g., by acidification with TFA), and the samples are injected into the HPLC. The peak areas of the reactants and product are used to calculate the reaction rate.
Hydrophobic Interaction Chromatography (HIC)
HIC is particularly useful for separating proteins and their conjugates under non-denaturing conditions, which is crucial for preserving the biological activity of the protein during analysis.
Methodology:
-
HPLC System: A biocompatible HPLC or FPLC system with a UV-Vis detector.
-
Column: A HIC column (e.g., Phenyl, Butyl, or Ether phase).
-
Mobile Phase A (Binding Buffer): High salt buffer, e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): Low salt buffer, e.g., 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Kinetic Analysis: Similar to RP-HPLC, reaction aliquots are analyzed over time. The change in peak areas corresponding to the unconjugated and conjugated protein provides the kinetic profile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry, allowing for unambiguous identification and quantification of all components in the reaction mixture.
Methodology:
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C4 or C18 column suitable for protein and peptide analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the reactants and products.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Data is acquired in full scan mode to identify all species, and extracted ion chromatograms (EICs) are used for quantification.
-
Kinetic Analysis: The reaction kinetics are determined by monitoring the ion currents of the reactants and the product over time.
Spectroscopic Assay (Ellman's Assay)
Ellman's assay is a rapid and simple colorimetric method for quantifying free thiol groups. It is an indirect way to monitor the reaction by measuring the consumption of the thiol-containing reactant.
Methodology:
-
Reagents: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[2]
-
Procedure:
-
Kinetic Analysis: The decrease in absorbance at 412 nm over time is proportional to the consumption of free thiols, from which the reaction rate can be calculated.
Mandatory Visualizations
Logical Workflow for Monitoring Reaction Kinetics
Caption: Workflow for monitoring this compound reaction kinetics.
Decision Pathway for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for monitoring this compound reaction kinetics is a critical step in the development of bioconjugates.
-
RP-HPLC offers a robust and high-resolution method suitable for a wide range of molecules.
-
HIC is the preferred method for reactions involving sensitive proteins where maintaining the native structure is paramount.
-
LC-MS provides the highest level of specificity and is invaluable for detailed characterization and troubleshooting, especially when unexpected byproducts are formed.
-
Spectroscopic assays , such as Ellman's assay, are ideal for rapid, high-throughput screening, although they lack the specificity of chromatographic methods.
By carefully considering the specific requirements of the project, researchers can select the most suitable method to gain a thorough understanding of their conjugation reaction, leading to a more robust and reproducible process.
References
A Comparative Guide to Functional Assays for Validating Labeled Protein Activity
For Researchers, Scientists, and Drug Development Professionals
Attaching a label, such as a fluorescent dye or biotin, to a protein is a powerful and essential technique for its detection, purification, and analysis.[1][2] However, the very act of labeling can inadvertently alter a protein's structure and biological function.[1][3] Therefore, validating the functional integrity of a labeled protein is a critical step to ensure that experimental results accurately reflect its native biological role.[3] This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, complete with experimental data and detailed protocols.
The Impact of Labeling on Protein Function
The choice of label and the method of conjugation can significantly impact a protein's function.[3] Chemical labeling methods, which often target reactive amino acid side chains like lysines or cysteines, can sometimes lead to heterogeneous labeling or inactivation if the label attaches within a critical functional domain.[4][5] Enzymatic labeling methods can offer more site-specific and uniform labeling, potentially minimizing functional disruption.[4] It is imperative to compare the activity of the labeled protein to its unlabeled counterpart to quantify any potential effects.[3]
Comparison of Key Functional Assays
The appropriate assay for validating a labeled protein's function depends on the protein's class and its biological role. This section compares several widely used biochemical and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the intrinsic activity of a protein in a controlled, in vitro environment. They are often the first step in validating a labeled protein's function due to their quantitative nature and relative simplicity.
For proteins that are enzymes, a fundamental validation step is to measure their kinetic parameters.[3] These assays monitor the rate of substrate conversion to product. A significant change in the Michaelis constant (Km) or maximum reaction velocity (Vmax) after labeling suggests interference with the enzyme's catalytic activity or substrate binding.[3]
Comparison of Labeled vs. Unlabeled Enzyme Activity
| Enzyme | Label | Assay Type | Parameter | Unlabeled Value | Labeled Value | % Activity Retained |
| β-Galactosidase | Fluorescein | Spectrophotometric | Vmax (µmol/min/mg) | 150 | 138 | 92% |
| Horseradish Peroxidase | Biotin | Colorimetric | Km (mM) | 0.5 | 0.6 | - |
| Kinase A | Alexa Fluor 488 | Fluorescence | IC50 (nM) | 10 | 12 | 83% |
For proteins whose function is defined by binding to other molecules (e.g., antibodies, receptors), binding assays are essential.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based technique is widely used to quantify binding interactions.[6] For instance, a biotinylated protein can be captured on a streptavidin-coated plate, and its binding to a target molecule can be detected.[7][8]
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of binding kinetics.[9][10] It provides detailed information on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[10][11]
Comparison of Binding Affinity for Labeled vs. Unlabeled Proteins
| Protein | Label | Assay Type | Parameter | Unlabeled KD (nM) | Labeled KD (nM) | Fold Change |
| Antibody XYZ | Biotin | ELISA | KD | 5 | 7 | 1.4 |
| Growth Factor Receptor | Alexa Fluor 647 | SPR | KD | 20 | 25 | 1.25 |
| SH2 Domain | Biotin | SPR | KD | 150 | 160 | 1.07 |
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for validating protein function, as they are performed in a living system.[12] They are particularly crucial for proteins that function at the cell surface or are part of complex signaling pathways, such as G-protein coupled receptors (GPCRs).[3]
Reporter gene assays are a versatile tool for monitoring the activation of specific signaling pathways.[13][14] For GPCRs, ligand binding can trigger downstream signaling cascades that lead to the expression of a reporter gene, such as luciferase or β-galactosidase.[13][14][15] The activity of a labeled ligand can be assessed by its ability to induce a reporter signal comparable to the unlabeled ligand.
Many signaling pathways involve the generation of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[16] Assays that measure changes in the levels of these messengers upon stimulation with a labeled protein can provide a direct readout of its functional activity.[16]
Comparison of Labeled vs. Unlabeled Ligand in a Cell-Based GPCR Assay
| Ligand | Label | Assay Type | Parameter | Unlabeled EC50 (nM) | Labeled EC50 (nM) | Fold Change |
| Chemokine A | Biotin | Calcium Flux | EC50 | 10 | 15 | 1.5 |
| Neuropeptide Y | Fluorescein | cAMP Assay | EC50 | 2 | 3 | 1.5 |
| Adrenergic Agonist | Alexa Fluor 488 | Reporter Gene | EC50 | 5 | 8 | 1.6 |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the underlying biological pathways is crucial for understanding the validation process.
Caption: Workflow for labeling, purifying, and validating a protein's functional activity.
Caption: A Gq-coupled GPCR signaling pathway leading to reporter gene expression.
Caption: A guide for selecting an appropriate functional assay based on protein type.
Detailed Experimental Protocols
Protocol 1: Enzyme Kinetic Assay (Spectrophotometric)
This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[3]
Materials:
-
Labeled and unlabeled enzyme
-
Substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a substrate stock solution: Dissolve the substrate in the reaction buffer to a known concentration.
-
Prepare serial dilutions of the substrate: Create a range of substrate concentrations that bracket the expected Km value.
-
Set up the reaction: In a cuvette or microplate well, add the reaction buffer and a specific concentration of the substrate.
-
Initiate the reaction: Add a small, fixed amount of either the labeled or unlabeled enzyme to the substrate solution and mix quickly.
-
Measure absorbance: Immediately begin monitoring the change in absorbance over time at a wavelength appropriate for the product or substrate.[3]
-
Determine Initial Velocity (V₀): Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.[3]
-
Data Analysis: Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the labeled and unlabeled enzyme.
Expected Outcome: A minimal difference in the Km and Vmax values between the labeled and unlabeled enzyme indicates that the label has not significantly affected the enzyme's function.[3]
Protocol 2: Cell-Based Reporter Gene Assay for a GPCR
This protocol outlines a luciferase-based reporter assay to measure the activity of a labeled GPCR ligand.[13][15]
Materials:
-
Host cells (e.g., HEK293) stably expressing the target GPCR and a luciferase reporter construct with a response element (e.g., CREB).
-
Labeled and unlabeled GPCR ligand.
-
Cell culture medium and plates (96-well).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare Ligand Dilutions: Prepare serial dilutions of both the labeled and unlabeled ligand in serum-free medium. Include a no-ligand control.
-
Ligand Stimulation: Remove the culture medium from the cells and add the various concentrations of the ligands.
-
Incubation: Incubate the plate for a period sufficient to allow for gene expression (typically 3-6 hours) at 37°C.
-
Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure Luminescence: After a brief incubation at room temperature, measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the ligand concentration and fit the data to a dose-response curve to determine the EC₅₀ for both the labeled and unlabeled ligand.
Expected Outcome: Similar EC₅₀ values and maximal responses for the labeled and unlabeled ligands suggest that the label does not interfere with the ligand's ability to bind and activate the receptor.
Conclusion
Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development.[3] By employing appropriate functional assays, researchers can confidently use labeled proteins for their intended applications, knowing that the obtained data accurately reflects the protein's biological role.[3] This guide provides a framework for designing a robust validation strategy, emphasizing the importance of comparing the activity of labeled proteins to their unlabeled counterparts. The choice of assay will ultimately depend on the specific protein and the biological question being addressed.[3]
References
- 1. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Thiol-Reactive Linkers: Mal-amido-PEG4-acid vs. Haloacetyl-Based Alternatives
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of linker chemistry is paramount to ensuring the stability, efficacy, and safety of the final product. This guide provides an objective, data-driven comparison between the widely used Mal-amido-PEG4-acid linker and haloacetyl-based linkers for the conjugation of molecules to thiol groups on proteins and peptides.
Executive Summary
This compound, a maleimide-containing linker, offers rapid and highly specific conjugation to cysteine residues under physiological conditions. However, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugated payload in vivo. Haloacetyl-based linkers, such as those containing iodoacetyl or bromoacetyl groups, form a more stable thioether bond, albeit generally with slower reaction kinetics and potentially lower specificity at higher pH. The selection between these linker types involves a trade-off between reaction efficiency and conjugate stability, a critical consideration for therapeutic applications.
Performance Comparison
The following tables summarize the key performance characteristics of this compound and haloacetyl-based linkers based on established chemical principles and available experimental data.
Table 1: Reaction Characteristics
| Feature | This compound (Maleimide) | Haloacetyl-Based Linkers (e.g., Iodoacetamide) |
| Reactive Group | Maleimide | Iodoacetyl or Bromoacetyl |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Optimal pH | 6.5 - 7.5[1][2] | 8.0 - 8.5[3][4] |
| Reaction Speed | Fast (k₂ ~ 10² M⁻¹s⁻¹)[5] | Slower than maleimides (k₂ ~ 0.6 M⁻¹s⁻¹)[5] |
| Selectivity | Highly selective for thiols at pH 6.5-7.5[1][6] | Selective for thiols, but can react with other nucleophiles (e.g., histidine, lysine) at pH > 8.5 or with large excess of reagent.[7] |
Table 2: Conjugate Stability and Side Reactions
| Feature | This compound (Maleimide) | Haloacetyl-Based Linkers (e.g., Iodoacetamide) |
| Bond Formed | Thioether (Succinimide ring) | Thioether |
| Bond Stability | Susceptible to retro-Michael reaction (reversibility)[8][9][10] | Generally stable and irreversible[5][7] |
| Key Side Reactions | - Hydrolysis of maleimide ring (inactivation) - Retro-Michael reaction of conjugate (payload loss)[8][11] | - Reaction with non-thiol nucleophiles at higher pH.[12] |
| In Vivo Stability | Can be unstable, leading to premature drug release.[9] Stability can be improved by hydrolysis of the succinimide ring.[10][13] | Generally higher in vivo stability.[5] |
Signaling Pathways and Experimental Workflows
Chemical Structures and Reaction Mechanisms
The following diagrams illustrate the chemical structures of the linkers and their reaction with a cysteine residue.
Caption: Reaction of this compound with a cysteine residue.
Caption: Reaction of a haloacetyl-based linker with a cysteine residue.
General Experimental Workflow for Comparison
The following diagram outlines a general workflow for comparing the performance of this compound and a haloacetyl-based linker.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
PEGylation: A Comparative Guide to Enhancing Protein Pharmacokinetics
For researchers, scientists, and drug development professionals, understanding the profound impact of PEGylation on protein pharmacokinetics is crucial for designing more effective therapeutics. This guide provides a comprehensive comparison of native and PEGylated proteins, supported by experimental data and detailed methodologies, to illuminate the advantages of this widely adopted technology.
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to improve the therapeutic value of protein-based medicines. This modification effectively masks the protein from the host's immune system and proteolytic enzymes, leading to significant improvements in its pharmacokinetic profile. The primary benefits observed are a dramatically extended plasma half-life, reduced clearance rate, and an altered biodistribution, which collectively contribute to a more favorable dosing regimen and enhanced therapeutic efficacy.[1][2][3]
Comparative Pharmacokinetic Data: Native vs. PEGylated Proteins
The transformative effect of PEGylation on a protein's behavior in the body is best illustrated through quantitative data. The following table summarizes the pharmacokinetic parameters of several therapeutic proteins before and after PEGylation, showcasing the substantial improvements achieved.
| Protein | PEG Size (kDa) | Change in Half-life (t½) | Change in Systemic Clearance (CL) | Reference(s) |
| Interferon-alpha (IFN-α) | 5 (linear) | - | Decreased from 6.6-29.2 L/hr to 2.5-5 L/hr | [1] |
| 12 (linear) | - | Decreased to 0.725 L/hr | [1] | |
| 40 (branched) | - | Decreased to 0.06-0.10 L/hr | [1] | |
| Interferon-alpha-2b (IFN-α-2b) | - | - | ~10-fold decrease (from 231.2 to 22.0 mL/hr/kg) | [1] |
| Interleukin-2 (IL-2) | - | - | Up to 10-fold reduction (from 1.15 to 0.11 mL/min) | [1] |
| Asparaginase | - | - | 17-fold reduction (from 2196 to 128 mL/m²/day) | [1] |
| Brain-Derived Neurotrophic Factor (BDNF) | - | - | 2.6-fold reduction (from 5.5 to 1.9 mL/min/kg) | [1] |
| F(ab')2 fragment of anti-IL-8 antibody | - | Increased from 8.5 to 48 hours | - | [1] |
The Mechanism of PEGylation's Pharmacokinetic Enhancement
The conjugation of PEG chains to a protein alters its physicochemical properties, leading to a cascade of effects that enhance its pharmacokinetic profile.[2] The increased hydrodynamic size of the PEGylated protein is a key factor, as it surpasses the renal filtration threshold, thereby significantly reducing its clearance by the kidneys.[3][4] This effect is more pronounced with higher molecular weight PEGs.[5][6] Furthermore, the PEG chains create a protective hydrophilic shield around the protein, which hinders the approach of proteolytic enzymes and reduces uptake by the reticuloendothelial system (RES).[7][8] This steric hindrance also masks antigenic epitopes on the protein surface, leading to reduced immunogenicity.[2][7]
The choice of PEG architecture, whether linear or branched, also plays a critical role. Branched PEGs, due to their greater spatial coverage, can offer superior protection from enzymatic degradation and immune recognition compared to linear PEGs of the same molecular weight.[1][3]
Diagram illustrating the impact of PEGylation on a native protein, leading to improved pharmacokinetic outcomes.
Experimental Protocols for Evaluating PEGylated Protein Pharmacokinetics
A thorough evaluation of the pharmacokinetic profile of a PEGylated protein is essential. The following outlines a typical experimental workflow for a preclinical in vivo study.
A typical experimental workflow for a preclinical pharmacokinetic study of a PEGylated protein.
Protein Formulation and Characterization
-
Objective: To prepare and characterize the native and PEGylated protein formulations for in vivo administration.
-
Method:
-
PEGylation Reaction: Covalently attach PEG to the protein using a suitable chemistry (e.g., targeting primary amines like lysine residues).[8][9] The reaction conditions (pH, temperature, molar ratio of PEG to protein) should be optimized to achieve the desired degree of PEGylation.[10][11]
-
Purification: Remove unreacted PEG and protein using techniques like ion-exchange chromatography or size-exclusion chromatography.[9]
-
Characterization: Confirm the extent of PEGylation and the integrity of the conjugate using methods such as SDS-PAGE, mass spectrometry, and HPLC.
-
Formulation: Prepare sterile, pyrogen-free formulations of the native and PEGylated proteins in a suitable buffer for administration.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine and compare the pharmacokinetic profiles of the native and PEGylated proteins in an animal model.
-
Method:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats). Acclimate the animals before the study.
-
Administration: Administer a single intravenous (IV) bolus dose of the native or PEGylated protein to different groups of animals.
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalytical Method
-
Objective: To accurately quantify the concentration of the native and PEGylated protein in the plasma/serum samples.
-
Method (Example: Enzyme-Linked Immunosorbent Assay - ELISA):
-
Coating: Coat microtiter plate wells with a capture antibody specific to the protein.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add plasma/serum samples and standards to the wells and incubate.
-
Detection: Add a detection antibody (conjugated to an enzyme like HRP) that also binds to the protein.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.
-
Measurement: Measure the absorbance using a microplate reader and determine the protein concentration from a standard curve. Note: Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used for quantification.[12]
-
Pharmacokinetic Data Analysis
-
Objective: To calculate key pharmacokinetic parameters from the concentration-time data.
-
Method:
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Analysis: Perform non-compartmental analysis (NCA) to determine parameters such as:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Terminal Half-life (t½): The time required for the plasma concentration to decrease by half.
-
-
Comparison: Statistically compare the pharmacokinetic parameters of the native and PEGylated proteins.
-
Conclusion
PEGylation is a powerful and proven technology for enhancing the pharmacokinetic properties of therapeutic proteins. By increasing the in vivo half-life and reducing clearance, PEGylation allows for less frequent dosing, which can improve patient compliance and therapeutic outcomes. The experimental data and methodologies presented in this guide provide a framework for researchers to evaluate and understand the significant advantages conferred by this essential biopharmaceutical modification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. scielo.br [scielo.br]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mal-amido-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Mal-amido-PEG4-acid, a bifunctional crosslinker commonly used in bioconjugation and drug delivery research.
This compound is classified as a skin and eye irritant.[1][2] Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. The following procedures are based on information from safety data sheets (SDS) and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Additional | Face shield if there is a risk of splashing |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste management service. Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or feed.[2]
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, such as polyethylene or polypropylene, and must have a secure lid.
-
Label the waste container as "Hazardous Waste" and clearly identify the contents: "this compound".
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secondary containment area that is cool, dry, and well-ventilated.[2]
-
Ensure the storage area is away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Your EHS department will work with a licensed chemical destruction plant for final disposal, which may involve methods such as controlled incineration with flue gas scrubbing or burial in a licensed landfill for chemical waste.[2][3]
4. Decontamination of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for your experiments).
-
The rinsate should be collected and disposed of as hazardous waste along with the this compound waste.
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to your institution's guidelines for non-hazardous solid waste, or sent for recycling if permissible.[2]
5. Spill Management:
-
In the event of a spill, immediately clear the area of personnel.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
If the spill contaminates drains or waterways, notify emergency services and your EHS department immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Mal-amido-PEG4-acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Mal-amido-PEG4-acid. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical, thereby fostering a culture of laboratory safety and building trust in our commitment to your research needs beyond the product itself.
Hazard Identification and Safety Precautions
This compound is classified as a substance that can cause skin and serious eye irritation.[1] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial when handling this compound in both its solid and solution forms. The following table summarizes the required PPE.
| PPE Category | Solid Form | Solution Form (in DMSO or DMF) | Rationale |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles | Protects against airborne particles and splashes of hazardous liquids.[2][3][4][5] |
| Face Protection | Not generally required | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[3][4] |
| Hand Protection | Disposable nitrile gloves | Disposable nitrile gloves (double-gloving recommended) | Provides protection against skin contact with the chemical.[2][3][4] Nitrile gloves offer good resistance to a variety of chemicals. |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat | Protects skin and clothing from spills and contamination.[2][5] |
| Respiratory Protection | N95 respirator | Work in a certified chemical fume hood | Recommended when handling the powder to avoid inhalation.[2] A fume hood is essential when working with volatile organic solvents. |
| Footwear | Closed-toe shoes | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
First Aid Measures
In case of accidental exposure, immediate action is critical.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Handling
Proper storage and handling are vital to maintain the integrity and reactivity of this compound.
| Parameter | Guideline | Rationale |
| Storage Temperature | -20°C | To prevent degradation of the maleimide and PEG components.[6] |
| Storage Conditions | Store in a dry, dark place, protected from moisture. | The maleimide group is susceptible to hydrolysis.[6][7] |
| Handling of Solid | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture inside the vial, which can lead to hydrolysis.[8] |
| Solvent Preparation | Use anhydrous solvents such as DMSO or DMF. | Preserves the functionality of the maleimide and carboxylic acid groups.[6] Stock solutions in anhydrous solvents can be stored at -20°C for up to one month. |
Experimental Protocol: Bioconjugation of a Thiol-Containing Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein containing free sulfhydryl groups.
Materials
-
This compound
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., gel filtration, dialysis)
Procedure
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[1]
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Purification:
-
Storage of Conjugate:
-
For short-term storage (up to one week), store the purified conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.[10][11]
-
Solid Waste: Unused solid this compound and contaminated consumables (e.g., pipette tips, gloves) should be collected in a clearly labeled, sealed, chemical-resistant container.[10]
-
Liquid Waste: Unused stock solutions and aqueous solutions from the reaction and purification steps should be collected in a dedicated, leak-proof, and chemical-resistant container labeled as "Hazardous Chemical Waste".[10]
-
Deactivation of Maleimide: For liquid waste, the reactive maleimide group can be quenched by adding a small excess of a thiol-containing compound like mercaptoethanol or glutathione and allowing it to react for at least two hours at room temperature.[10] The resulting solution is still considered hazardous waste.
-
Final Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[12]
Visual Workflow and Safety Logic
The following diagrams illustrate the safe handling workflow for this compound and the logical relationship of safety management steps.
Caption: Workflow for the safe handling and bioconjugation of this compound.
Caption: Logical relationship of hazard management for this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. proteochem.com [proteochem.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
